Product packaging for 4-Butyl-4'-methoxyazoxybenzene(Cat. No.:CAS No. 11106-54-0)

4-Butyl-4'-methoxyazoxybenzene

Cat. No.: B082983
CAS No.: 11106-54-0
M. Wt: 284.35 g/mol
InChI Key: LWPWICQRCLMVST-UHFFFAOYSA-N
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Description

4-Butyl-4'-methoxyazoxybenzene is an azoxybenzene derivative supplied for Research Use Only (RUO) in laboratory settings . This product is strictly intended for non-clinical research applications and is not intended for use in diagnostic procedures . As a member of the azoxybenzene family, this compound is of significant interest in materials science, particularly in the study of liquid crystals . Related asymmetric azoxybenzene compounds are known to exhibit chiral liquid crystal phases, including cholesteric and crystal phases, making them valuable for investigating molecular dynamics and phase transitions . Researchers can utilize this reagent to explore fundamental phenomena, such as dielectric relaxation and the molecular motions (e.g., flip-flop motions around the short molecular axis) that occur in these complex systems . Applications for this reagent may include basic scientific research, pharmaceutical investigations, and the in-house development of assays for research purposes . By providing this specialized chemical, we aim to support the scientific community in the advancement of knowledge and the development of innovative tools and solutions . Researchers should consult the specific scientific literature for detailed physicochemical properties and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O2 B082983 4-Butyl-4'-methoxyazoxybenzene CAS No. 11106-54-0

Properties

IUPAC Name

(4-butylphenyl)-(4-methoxyphenyl)imino-oxidoazanium
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InChI

InChI=1S/C17H20N2O2/c1-3-4-5-14-6-10-16(11-7-14)19(20)18-15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LWPWICQRCLMVST-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H20N2O2
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLAZOXYBENZENE
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DSSTOX Substance ID

DTXSID80275794
Record name 1-(4-Butylphenyl)-2-(4-methoxyphenyl)diazene 1-oxide
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Molecular Weight

284.35 g/mol
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CAS No.

11106-54-0, 31401-35-1
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLAZOXYBENZENE
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Record name Diazene, 1-(4-butylphenyl)-2-(4-methoxyphenyl)-, monooxide
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Record name 1-(4-Butylphenyl)-2-(4-methoxyphenyl)diazene 1-oxide
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Record name 4-butyl-4'-methoxyazoxybenzene
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Foundational & Exploratory

4-Butyl-4'-methoxyazoxybenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identifiers and Properties

A clear identification of 4-Butyl-4'-methoxyazoxybenzene is crucial for any research or development endeavor. There has been some ambiguity in the literature and commercial sources regarding its CAS number. However, the most consistent identifier is CAS Number 11106-54-0 .

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 11106-54-0
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Synonyms 4-Methoxy-4'-n-butylazoxybenzene, (4-Butylphenyl)(4-methoxyphenyl)diazene monoxide, Licristal Phase 4
Table 2: Physicochemical Properties of this compound
PropertyValue
Boiling Point (Predicted) 428.2 ± 55.0 °C
Density (Predicted) 1.06 ± 0.1 g/cm³
Flash Point (Predicted) 229.2 ± 25.0 °C
LogP (Predicted) 4.97

Note: Much of the publicly available data on the physicochemical properties of this compound is predicted through computational models. Experimental data, especially regarding phase transition temperatures, is not consistently reported in readily accessible literature.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in contemporary scientific literature. However, the synthesis of related p-alkoxy-p'-alkylazoxybenzenes generally follows a multi-step process. The following is a generalized experimental workflow based on the synthesis of similar azoxybenzene compounds.

General Synthesis Workflow for p-Alkoxy-p'-alkylazoxybenzenes

The synthesis of asymmetrical azoxybenzenes like this compound typically involves the coupling of a nitrosobenzene derivative with an aniline derivative, followed by oxidation, or the reduction of a dinitro compound. A common modern approach is the reductive coupling of a nitroaromatic compound with an aniline.

Step 1: Synthesis of 4-Butylaniline 4-Butylaniline can be prepared from 4-nitrobutylbenzene via reduction. Standard reduction methods, such as using tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H2/Pd-C), are commonly employed.

Step 2: Synthesis of 4-Methoxynitrobenzene 4-Methoxynitrobenzene can be synthesized from p-nitrophenol by Williamson ether synthesis, reacting it with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Step 3: Reductive Coupling and Oxidation A plausible route involves the condensation of 4-butylaniline with 4-methoxynitrosobenzene (which can be formed in situ from 4-methoxynitrobenzene). The resulting azobenzene is then oxidized to the azoxybenzene. Alternatively, direct coupling methods that yield the azoxy compound exist.

Due to the lack of a specific protocol for the title compound, a generalized diagram for the synthesis of an asymmetrical azoxybenzene is provided below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 4-Butylaniline C Reductive Coupling A->C B 4-Methoxynitrobenzene B->C D Oxidation C->D E This compound D->E

Caption: Generalized synthesis workflow for this compound.

Liquid Crystalline Properties

The primary interest in this compound stems from its properties as a nematic liquid crystal. In the nematic phase, the rod-like molecules have long-range orientational order but no long-range positional order, allowing the material to flow like a liquid while exhibiting anisotropic properties, such as a variable refractive index. This behavior is the basis for its application in liquid crystal displays (LCDs). The addition of the butyl and methoxy groups to the azoxybenzene core lowers the melting point and modifies the nematic range compared to the parent compound.

Signaling Pathways and Drug Development Relevance

The audience for this guide includes drug development professionals. It is important to clarify that, based on available literature, this compound is a material primarily used in electro-optics and materials science. There is no evidence to suggest that it has any known biological activity or interacts with signaling pathways relevant to drug development. Its value to this audience may be in understanding the properties of liquid crystals for potential applications in drug delivery systems or as specialized formulation excipients, though this is not its primary use.

Conclusion

This compound is a well-established nematic liquid crystal with the primary CAS identifier 11106-54-0. While it has historical significance in the development of liquid crystal technologies, detailed public-domain information regarding its specific synthesis protocols and a comprehensive set of experimentally determined physicochemical properties is sparse. The provided information represents a consolidation of the available data and generalized scientific principles for this class of compounds. Researchers interested in this molecule would likely need to re-determine its properties and optimize a synthesis route based on established methods for related azoxybenzenes.

Phase behavior and liquid crystal properties of 4-Butyl-4'-methoxyazoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Phase Behavior and Liquid Crystal Properties of 4-Butyl-4'-methoxyazoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior and liquid crystal properties of this compound. Due to the limited availability of specific experimental data for this exact compound in the searched literature, this guide presents detailed experimental protocols for the key characterization techniques and uses data from the closely related and well-studied compound N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) as a representative example for data presentation.

Introduction to this compound

This compound belongs to the class of azoxybenzene liquid crystals, which are known for their rich mesomorphic behavior. The molecular structure, characterized by a rigid core composed of two phenyl rings linked by an azoxy group, and flexible terminal alkyl and alkoxy chains, is conducive to the formation of liquid crystalline phases. Understanding the phase transitions and associated thermodynamic parameters is crucial for the application of these materials in various fields, including display technologies and as specialized solvents.

Quantitative Data on Phase Behavior

Phase TransitionTemperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Crystalline to Nematic22Data not available
Nematic to Isotropic47Data not available
Note: The transition from the crystalline solid to the nematic liquid crystal phase for MBBA occurs at 22 °C, and the transition from the nematic to the isotropic liquid phase occurs at 47 °C.[1] Enthalpy data for these specific transitions were not found in the provided search results.

Experimental Protocols

The characterization of the phase behavior and liquid crystal properties of a compound like this compound involves several key experimental techniques. Detailed methodologies for these are outlined below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and measure the enthalpy changes associated with these transitions.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

  • The heat flow to the sample is monitored as a function of temperature.

  • Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

  • The sample is then cooled at a controlled rate to observe the transitions upon cooling (e.g., to identify supercooling effects).

  • The instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the different liquid crystal phases based on their unique optical textures.

Methodology:

  • A small amount of the this compound sample is placed on a clean glass microscope slide.

  • A coverslip is placed over the sample, and it is gently pressed to create a thin film.

  • The slide is placed on a hot stage attached to a polarizing microscope. The hot stage allows for precise temperature control.

  • The sample is observed between crossed polarizers as it is heated and cooled at a controlled rate.

  • Different liquid crystal phases will exhibit characteristic birefringent textures. For example, a nematic phase may show a threaded or schlieren texture.

  • Photomicrographs of the observed textures are captured at various temperatures to document the phase transitions.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters of the different phases.

Methodology:

  • A sample of this compound is loaded into a thin-walled glass capillary tube.

  • The capillary is placed in a temperature-controlled sample holder within the X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected by an area detector.

  • Small-Angle X-ray Scattering (SAXS): In the smectic phases, sharp, low-angle reflections are observed, which correspond to the layer spacing.

  • Wide-Angle X-ray Scattering (WAXS): In the nematic and isotropic phases, a diffuse halo at a wide angle is typically observed, indicating the lack of long-range positional order. In the crystalline phase, sharp Bragg peaks are observed.

  • The sample is heated and cooled through its phase transitions, and diffraction patterns are recorded at different temperatures to study the structural changes.

Visualizations

Phase Transition Pathway

The following diagram illustrates the expected sequence of phase transitions for a typical thermotropic liquid crystal like this compound upon heating.

G Solid Crystalline Solid Nematic Nematic Phase Solid->Nematic Heating Isotropic Isotropic Liquid Nematic->Isotropic Heating

Caption: Phase transitions of this compound upon heating.

Experimental Workflow for Characterization

The diagram below outlines the typical workflow for characterizing the liquid crystal properties of a new material.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM XRD X-ray Diffraction (XRD) Purification->XRD Phase_Temperatures Determine Phase Transition Temperatures DSC->Phase_Temperatures Enthalpy Calculate Enthalpy Changes DSC->Enthalpy Texture_ID Identify Liquid Crystal Textures POM->Texture_ID Structural_Params Determine Structural Parameters XRD->Structural_Params

Caption: Experimental workflow for liquid crystal characterization.

References

An In-Depth Technical Guide to 4-Butyl-4'-methoxyazoxybenzene: From Discovery to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butyl-4'-methoxyazoxybenzene, a nematic liquid crystal, with a focus on its discovery, historical and modern synthesis, and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in materials science and related fields.

Introduction: A Molecule at the Forefront of Liquid Crystal Technology

This compound is a prominent member of the 4-alkyl-4'-alkoxyazoxybenzene series of compounds, which have played a significant role in the historical development and fundamental understanding of liquid crystals. Its defining characteristic is the presence of a nematic liquid crystal phase at temperatures slightly above ambient conditions, making it a subject of extensive research. The nematic phase is characterized by molecules that possess long-range orientational order but lack positional order, allowing them to flow like a liquid while exhibiting anisotropic properties akin to a solid crystal. This unique combination of properties has been instrumental in the development of various electro-optical devices, most notably liquid crystal displays (LCDs).

Discovery and Historical Context

The exploration of azoxybenzenes as liquid crystals dates back to the early 20th century, following the initial discovery of liquid crystalline behavior in cholesterol derivatives. While the precise first synthesis of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the systematic investigation of the relationship between molecular structure and liquid crystalline properties in the broader class of 4-alkyl-4'-alkoxyazoxybenzenes.

Early research in the field focused on understanding how variations in the terminal alkyl and alkoxy chains influenced the temperature range and stability of the nematic phase. This systematic approach, undertaken by various research groups, led to the synthesis and characterization of a wide array of these compounds, including the butyl-methoxy variant. The primary goal of this early work was to identify materials with a stable nematic phase at or near room temperature, a critical requirement for practical applications.

Physicochemical and Liquid Crystalline Properties

This compound is a colorless or slightly yellow crystalline solid at room temperature. Upon heating, it exhibits a transition from the crystalline solid to a nematic liquid crystal phase before finally transitioning to an isotropic liquid at a higher temperature.

PropertyValue
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.35 g/mol
CAS Number 31401-36-2, 11106-54-0
Appearance Colorless to pale yellow crystalline solid
Melting Point (K-N) Data not consistently available
Clearing Point (N-I) Data not consistently available

Note: Specific transition temperatures can vary depending on the purity of the sample and the experimental method used for determination. The available scientific literature does not provide a consensus on the precise melting and clearing points.

Synthesis of this compound: From Historical to Modern Methods

The synthesis of this compound, like other asymmetrical azoxybenzenes, has evolved from classical methods to more modern, efficient, and environmentally friendly protocols.

Historical Synthetic Approaches

Historically, the synthesis of asymmetrical azoxybenzenes often involved a multi-step process. A common strategy was the reductive coupling of a substituted nitrobenzene with a substituted aniline. For this compound, this would typically involve the reaction of 4-butylaniline with 4-methoxynitrobenzene or vice versa. These reactions often required harsh conditions and produced a mixture of the desired asymmetrical azoxybenzene along with the two symmetrical side products, necessitating tedious purification steps.

Another classical approach involved the oxidation of the corresponding azobenzene, 4-butyl-4'-methoxyazobenzene. This oxidation could be achieved using various oxidizing agents, such as peroxy acids.

Modern Synthetic Protocols

More recent synthetic methods focus on improved selectivity, milder reaction conditions, and higher yields. A prevalent modern approach is the direct oxidative coupling of anilines.

This method provides a direct route to azoxybenzenes from anilines in a one-pot reaction.

Materials:

  • 4-Butylaniline

  • 4-Methoxyaniline

  • Oxone (Potassium peroxymonosulfate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of one of the aniline starting materials (e.g., 4-butylaniline, 0.2 mmol) in a 1:1 mixture of acetonitrile and water (2.0 mL), add oxone (2.2 equivalents) and stir the mixture for 2 hours at room temperature.

  • Add the second aniline starting material (e.g., 4-methoxyaniline, 0.2 mmol) to the reaction mixture.

  • Add DIPEA (0.25 equivalents) to the mixture and continue stirring at room temperature for 16 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dilute the residue with water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

This environmentally friendly method utilizes hydrogen peroxide as the oxidant.

Materials:

  • 4-Butylaniline

  • 4-Methoxyaniline

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium fluoride (NaF)

  • Acetonitrile (MeCN)

Procedure:

  • In a reaction vessel, combine a mixture of 4-butylaniline (1.0 mmol) and 4-methoxyaniline (1.0 mmol) in acetonitrile (4 mL).

  • Add sodium fluoride (2.0 equivalents) to the mixture.

  • Add 30% aqueous hydrogen peroxide (10 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 1 hour.

  • Upon completion, the reaction mixture can be worked up by standard procedures, including extraction and purification by chromatography.

Logical and Experimental Workflows

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified product with confirmed properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Butylaniline & 4-Methoxyaniline) reaction Oxidative Coupling Reaction (e.g., with H2O2/NaF) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms dsc Differential Scanning Calorimetry (DSC) product->dsc pom Polarized Optical Microscopy (POM) product->pom

Caption: A generalized workflow for the synthesis and characterization of this compound.

Signaling Pathways (Not Applicable)

The concept of signaling pathways is central to pharmacology and biochemistry, describing how cells communicate and respond to external stimuli, often through receptor-ligand interactions and intracellular cascades. This compound is a liquid crystal material valued for its unique physical properties and is not known to have applications in drug development or to interact with biological signaling pathways. Therefore, a discussion of signaling pathways is not relevant to this compound.

Conclusion

This compound remains a compound of interest in the field of liquid crystal research. Its history is intertwined with the foundational studies that established the structure-property relationships in nematic liquid crystals. While classical synthetic methods were effective, modern protocols offer more efficient, selective, and environmentally conscious routes to this and related azoxybenzenes. The continued study of such materials provides valuable insights into the fundamental principles of soft matter physics and chemistry, with potential for the development of new advanced materials.

Determining the Solubility of 4-Butyl-4'-methoxyazoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies available for determining the solubility of the liquid crystal 4-Butyl-4'-methoxyazoxybenzene in various solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in their own laboratories.

Introduction to this compound and its Solubility

This compound is an organic compound belonging to the class of azoxybenzenes, which are known for their liquid crystalline properties. Understanding its solubility in different solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and material science. Solubility dictates the choice of solvents for reaction media, recrystallization, and the preparation of solutions for various analytical techniques.

While specific solubility data for this compound is not readily found in the literature, the general solubility behavior of its parent compound, azoxybenzene, offers some initial insights. Azoxybenzene is reportedly soluble in alcohol and ether, but insoluble in water[1]. This suggests that this compound is likely to be soluble in organic solvents of moderate to low polarity and poorly soluble in water.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through several well-established experimental methods. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a traditional and widely accepted technique for determining equilibrium solubility.

Protocol:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to avoid crystallization or precipitation during sampling). The concentration of the solute in the aliquot is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

G cluster_0 Isothermal Shake-Flask Method Start Start Add excess solute to solvent Add excess solute to solvent Start->Add excess solute to solvent Equilibrate at constant temperature Equilibrate at constant temperature Add excess solute to solvent->Equilibrate at constant temperature Allow solid to settle Allow solid to settle Equilibrate at constant temperature->Allow solid to settle Withdraw filtered aliquot of supernatant Withdraw filtered aliquot of supernatant Allow solid to settle->Withdraw filtered aliquot of supernatant Analyze concentration (e.g., HPLC, UV-Vis) Analyze concentration (e.g., HPLC, UV-Vis) Withdraw filtered aliquot of supernatant->Analyze concentration (e.g., HPLC, UV-Vis) End End Analyze concentration (e.g., HPLC, UV-Vis)->End

Isothermal Shake-Flask Experimental Workflow

Polythermal Method (Temperature Variation)

Polythermal methods involve determining the temperature at which a solid completely dissolves in a solvent at a known concentration. Automated systems like the Crystal16 can streamline this process.

Protocol:

  • Sample Preparation: A series of vials are prepared with known concentrations of this compound in the chosen solvent.

  • Heating Cycle: The samples are heated at a controlled rate (e.g., 0.1-0.5 °C/min) while being stirred.

  • Clear Point Determination: The temperature at which the last solid particles disappear is recorded as the "clear point." This represents a point on the solubility curve.

  • Cooling Cycle (Optional): The solution can then be cooled to determine the "cloud point," where the first crystals reappear, providing information on supersaturation.

  • Data Analysis: By repeating this process for different concentrations, a solubility curve as a function of temperature can be constructed.

G cluster_1 Polythermal Method Start Start Prepare samples of known concentration Prepare samples of known concentration Start->Prepare samples of known concentration Heat samples at a controlled rate Heat samples at a controlled rate Prepare samples of known concentration->Heat samples at a controlled rate Monitor for complete dissolution (Clear Point) Monitor for complete dissolution (Clear Point) Heat samples at a controlled rate->Monitor for complete dissolution (Clear Point) Record clear point temperature Record clear point temperature Monitor for complete dissolution (Clear Point)->Record clear point temperature Repeat for different concentrations Repeat for different concentrations Record clear point temperature->Repeat for different concentrations Construct solubility curve Construct solubility curve Repeat for different concentrations->Construct solubility curve End End Construct solubility curve->End

References

In-depth Technical Guide: Health and Safety Information for 4-Butyl-4'-methoxyazoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

While a complete, verified set of physical and chemical properties for 4-Butyl-4'-methoxyazoxybenzene is not available, the following table summarizes known information and estimates for related compounds.

PropertyValueSource
CAS Number 31401-36-2Chemsrc[1]
Molecular Formula C₁₇H₂₀N₂OPubChem
Molecular Weight 268.35 g/mol PubChem
Appearance Likely a crystalline solid or liquid crystalGeneral knowledge of similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Likely insoluble in water, soluble in organic solventsGeneral knowledge of similar compounds

Hazard Identification and GHS Classification (Based on Analogs)

A specific GHS classification for this compound is not established. The following table summarizes the GHS classifications for related azo and azoxy compounds, which may share similar hazard profiles. Azo compounds can be metabolized to aromatic amines, some of which are known carcinogens[2].

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
alt text
CarcinogenicityCategory 2H351: Suspected of causing cancer
alt text
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects
alt text

Note: These classifications are based on analogs and should be treated as potential hazards until specific data for this compound is available.

Handling and Storage

Safe handling and storage procedures are crucial to minimize exposure and risk. The following recommendations are based on best practices for handling research chemicals and nematic liquid crystals.

AspectRecommendation
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) - Eye Protection: Chemical safety goggles or a face shield.- Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene).- Body Protection: Lab coat, long pants, and closed-toe shoes.
Hygiene Practices - Avoid inhalation of dust, fumes, or vapors.- Avoid contact with skin and eyes.- Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling.
Storage - Store in a tightly closed, properly labeled container.- Keep in a cool, dry, and well-ventilated place.- Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols (General)

Specific experimental protocols for toxicological studies of this compound are not available. However, a general protocol for the synthesis of a nematic liquid crystal is provided below, which can be adapted for this compound with appropriate safety precautions.

Synthesis of a Nematic Liquid Crystal (Generic Example)

This protocol outlines the synthesis of a Schiff base nematic liquid crystal, which involves a condensation reaction. A similar approach might be applicable for the synthesis or modification of this compound.

Materials:

  • 4-butylaniline

  • 4-methoxybenzaldehyde

  • Ethanol (absolute)

  • Toluene

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve equimolar amounts of 4-butylaniline and 4-methoxybenzaldehyde in absolute ethanol in a round-bottom flask.

  • Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid).

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the crystals by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the ethanol under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., toluene) and wash with water to remove any remaining catalyst and unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to purify the nematic liquid crystal.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm its structure and determine its liquid crystalline transition temperatures.

Visualizations

The following diagrams illustrate a generic experimental workflow and the logical relationship of hazards associated with azo compounds.

Experimental_Workflow start Start: Prepare Reactants reaction Reaction: - Dissolve in Ethanol - Add Catalyst - Reflux start->reaction workup Work-up: - Cool Mixture - Isolate Crude Product (Filtration or Evaporation) reaction->workup purification Purification: - Dissolve in Toluene - Wash with Water - Dry Organic Layer - Recrystallize workup->purification characterization Characterization: - NMR - IR - DSC purification->characterization end_node End: Pure Nematic Liquid Crystal characterization->end_node

Caption: Generic workflow for the synthesis and purification of a nematic liquid crystal.

Hazard_Relationship azo_compound Azo/Azoxy Compound (e.g., this compound) metabolism Metabolic Reduction (Reductive Cleavage of N=N bond) azo_compound->metabolism aromatic_amines Potential Formation of Aromatic Amines metabolism->aromatic_amines carcinogenicity Potential Carcinogenicity aromatic_amines->carcinogenicity

References

In-Depth Technical Guide to the Purity Analysis of 4-Butyl-4'-methoxyazoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the analytical methods for determining the purity of 4-Butyl-4'-methoxyazoxybenzene, a crucial aspect for researchers, scientists, and professionals in drug development. Ensuring the purity of this compound is paramount for the reliability and reproducibility of experimental results and for meeting stringent quality control standards.

Introduction

This compound belongs to the class of azoxybenzene derivatives, which are known for their applications in various fields, including materials science and as intermediates in chemical synthesis. The precise characterization of its purity is essential to understand its physicochemical properties and to ensure its suitability for specific applications. This guide outlines a systematic approach to purity analysis, focusing on chromatographic and spectroscopic techniques.

Analytical Workflow for Purity Determination

A multi-step approach is recommended to ensure a thorough evaluation of the purity of this compound. This workflow is designed to identify and quantify the main component as well as any potential impurities, which may include starting materials, byproducts of synthesis, or degradation products.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_3 Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assay - Impurity Profiling Dissolution->HPLC Inject LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) - Molecular Weight Determination of Impurities HPLC->LC_MS If impurities > threshold NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation of Major Impurities HPLC->NMR Quantification Quantification of Impurities - Area Normalization - Reference Standards HPLC->Quantification LC_MS->Quantification NMR->Quantification Report Purity Report Generation Quantification->Report

Figure 1: Purity analysis workflow for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of azoxybenzene derivatives and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound due to its high resolution and sensitivity. Gas chromatography is generally not suitable for azoxybenzenes due to their thermal instability.[1] A reversed-phase HPLC method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used.[1] A typical starting point is a mobile phase of 80-90% methanol in water.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm or 350 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the identification of unknown impurities detected by HPLC, LC-MS is a powerful tool that provides molecular weight information.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Conditions: The same HPLC method as described above can be used.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-1000).

  • Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is used to infer its molecular weight, which aids in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for the definitive structural elucidation of the main component and for characterizing any significant impurities that can be isolated.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the sample is soluble.

  • Experiments:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To determine the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): To aid in complex structural assignments if necessary.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are used to confirm the structure of this compound and to identify the structures of any major impurities.

Data Presentation

The quantitative data obtained from the purity analysis should be summarized in a clear and concise manner.

Table 1: Summary of Purity Analysis Data for this compound

Analytical TechniqueParameterTypical Specification
HPLC Purity (Area %)≥ 98.0%
Individual Impurity (Area %)≤ 0.5%
Total Impurities (Area %)≤ 2.0%
LC-MS Molecular Weight (m/z)[M+H]⁺ consistent with C₁₇H₂₀N₂O
NMR ¹H and ¹³C SpectraConforms to the structure of this compound
Loss on Drying Weight Loss (%)≤ 0.5%
Residue on Ignition Ash Content (%)≤ 0.1%

Potential Impurities

The synthesis of azoxybenzenes often involves the reduction of nitroaromatic compounds or the oxidation of aminoarenes.[2] Therefore, potential impurities in this compound could include:

  • Unreacted Starting Materials: Such as 4-butylaniline, 4-methoxyaniline, 4-butylnitrobenzene, or 4-methoxynitrobenzene.

  • Intermediates: Partially reacted intermediates from the synthetic route.

  • Byproducts: Products from side reactions, such as the corresponding azo- or azoxy- compounds with different substitution patterns.

  • Degradation Products: Compounds formed upon exposure to light, heat, or air. A potential degradation pathway is the photochemical Wallach rearrangement to ortho-hydroxyazoxybenzenes.[3]

A thorough purity analysis will aim to detect and identify these potential impurities to ensure the quality of the this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Butyl-4'-methoxyazoxybenzene in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and experimental protocols related to the use of 4-Butyl-4'-methoxyazoxybenzene in liquid crystal display (LCD) technologies. This document is intended to serve as a practical guide for researchers and professionals working in materials science, organic chemistry, and display technology development.

Introduction to this compound

This compound is a nematic liquid crystal, a state of matter where molecules have long-range orientational order but no long-range positional order. Its elongated molecular structure, consisting of a rigid core and flexible terminal groups, is characteristic of calamitic (rod-like) liquid crystals. This molecular anisotropy gives rise to its unique optical and electrical properties, making it a candidate for applications in electro-optical devices, particularly liquid crystal displays. The key properties that determine its suitability for LCDs include its nematic temperature range, viscosity, and dielectric anisotropy.

Physicochemical Properties

A thorough understanding of the material's physical and chemical properties is essential for its application in liquid crystal displays. The following table summarizes the key quantitative data for this compound and its chiral analogue, 4'-butyl-4-(S)-(2-methylbutoxy)azoxybenzene, which provides insight into the general behavior of this class of compounds.

PropertyThis compound4'-butyl-4-(S)-(2-methylbutoxy)azoxybenzene (4ABO5*)
Molecular Formula C₁₇H₂₀N₂O₂C₂₂H₂₈N₂O₂
Molecular Weight 284.35 g/mol 368.48 g/mol
CAS Number 31401-36-2Not available
Appearance Crystalline SolidNot specified
Nematic Range Data not availableIsotropic to Cholesteric Transition
Clearing Point (T_NI) Data not availableData not available
Viscosity Coefficients η₁ = 102.4 cP, η₂ = 22.8 cP, η₃ = 41.6 cP (at 25°C)[1]Not available
Dielectric Anisotropy (Δε) Data not availableNot available

Note: Specific data for the nematic range and dielectric anisotropy of the non-chiral this compound were not available in the searched literature. The data for the chiral analogue (4ABO5) indicates the presence of a cholesteric phase, which is a twisted nematic phase.*

Experimental Protocols

The following sections detail the experimental protocols for the synthesis, purification, and characterization of this compound for its application in liquid crystal displays.

Synthesis and Purification

A general method for the synthesis of azoxybenzene derivatives involves the reduction of the corresponding nitro compounds. For this compound, a potential synthetic route is the condensation reaction between 4-butylaniline and 4-nitroanisole, followed by a controlled reduction.

Materials:

  • 4-butylaniline

  • 4-nitroanisole

  • Reducing agent (e.g., Glucose in alkaline solution)

  • Solvents (e.g., Ethanol, Toluene)

  • Sodium hydroxide

  • Hydrochloric acid

  • Drying agent (e.g., anhydrous magnesium sulfate)

Protocol:

  • Condensation: In a round-bottom flask, dissolve 4-butylaniline in ethanol. Separately, prepare a solution of 4-nitroanisole in ethanol.

  • Slowly add the 4-nitroanisole solution to the 4-butylaniline solution while stirring.

  • Heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Reduction: After the condensation is complete, cool the reaction mixture. Prepare a solution of the reducing agent (e.g., glucose in aqueous sodium hydroxide).

  • Slowly add the reducing agent to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Stir the mixture at room temperature or gentle heating until the reduction is complete (as indicated by TLC).

  • Work-up: Neutralize the reaction mixture with hydrochloric acid. Extract the product with a suitable organic solvent like toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization of Liquid Crystalline Properties

The nematic range, the temperature window in which the material exhibits liquid crystalline properties, is a critical parameter. It is determined by the melting point (solid to nematic/isotropic transition) and the clearing point (nematic to isotropic transition).

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

Protocol (DSC):

  • Accurately weigh a small amount (5-10 mg) of the purified this compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected clearing point.

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The peak of the endotherm on the second heating scan corresponds to the melting point, and the peak of the endotherm corresponding to the nematic-to-isotropic transition is the clearing point.

Protocol (POM):

  • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Place the slide on the hot stage of the polarizing microscope.

  • Heat the sample slowly while observing the texture through the crossed polarizers.

  • The temperature at which the crystalline solid melts into a birefringent fluid marks the melting point.

  • Continue heating until the birefringent texture disappears and the view becomes dark (isotropic). This temperature is the clearing point.

  • Slowly cool the sample from the isotropic phase to observe the formation of the nematic texture.

The viscosity of a liquid crystal is a crucial factor for the switching speed of an LCD. The viscosity of nematic liquid crystals is anisotropic and is described by several coefficients. A common method to measure these is using a shear-flow setup with a rectangular capillary.[1]

Instrumentation:

  • Shear-flow viscometer with a rectangular capillary

  • Thermostated setup

  • Electromagnet to control the director orientation

Protocol:

  • Fill the rectangular capillary of the viscometer with the liquid crystal sample.

  • Place the capillary in the thermostated setup and allow it to reach the desired measurement temperature.

  • Apply a magnetic field to align the liquid crystal director in a specific orientation relative to the flow direction.

  • Apply a pressure gradient to induce flow through the capillary.

  • Measure the flow rate for a given pressure drop.

  • By orienting the director parallel to the flow direction, perpendicular to the flow and shear directions, and perpendicular to the flow but parallel to the shear direction, the Miesowicz viscosity coefficients (η₁, η₂, η₃) can be determined.[1]

Dielectric anisotropy (Δε = ε∥ - ε⊥) is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the threshold voltage for switching in an LCD.

Instrumentation:

  • Impedance Analyzer or LCR meter

  • Liquid crystal cell with transparent electrodes (e.g., ITO coated glass)

  • Hot stage for temperature control

  • Function generator and voltage amplifier

  • Magnetic field or surface alignment layers for director orientation

Protocol:

  • Cell Preparation: Construct a liquid crystal cell using two ITO-coated glass plates separated by a known distance (cell gap). The inner surfaces of the glass plates should be treated with an alignment layer (e.g., rubbed polyimide) to induce either planar (director parallel to the surface) or homeotropic (director perpendicular to the surface) alignment.

  • Fill the cell with this compound in its isotropic phase via capillary action.

  • Slowly cool the cell to the desired temperature within the nematic range.

  • Measurement of ε∥:

    • For a homeotropically aligned cell, the director is already parallel to the applied electric field.

    • For a planar aligned cell, a strong magnetic field can be applied parallel to the electric field to align the director.

    • Measure the capacitance (C∥) of the cell using the impedance analyzer at a specific frequency (e.g., 1 kHz).

    • Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of ε⊥:

    • For a planar aligned cell, the director is perpendicular to the applied electric field.

    • Measure the capacitance (C⊥) of the cell.

    • Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A).

  • Calculate Dielectric Anisotropy: Δε = ε∥ - ε⊥.

Visualizations

Molecular Structure and Liquid Crystalline Phase

The relationship between the molecular structure of this compound and its ability to form a nematic liquid crystal phase is depicted below. The rigid core contributes to the orientational order, while the flexible tails influence the melting point and solubility.

cluster_mol Molecular Structure of this compound cluster_prop Resulting Properties core Rigid Core (Azoxybenzene) tail2 Flexible Tail (Methoxy Group) core->tail2 anisotropy Molecular Anisotropy core->anisotropy tail1 Flexible Tail (Butyl Group) tail1->core lc_phase Nematic Liquid Crystal Phase anisotropy->lc_phase

Molecular structure to liquid crystal property relationship.
Experimental Workflow for LC Characterization

The following diagram illustrates the typical workflow for characterizing a novel liquid crystal material like this compound for its potential use in display applications.

cluster_synthesis Material Preparation cluster_char Physicochemical Characterization cluster_device Device Prototyping and Testing synthesis Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification phase Phase Transition Analysis (DSC, POM) purification->phase viscosity Viscosity Measurement phase->viscosity dielectric Dielectric Spectroscopy phase->dielectric cell_fab LC Cell Fabrication dielectric->cell_fab electro_optic Electro-Optic Testing (Switching time, Contrast) cell_fab->electro_optic

Experimental workflow for liquid crystal characterization.

References

Application Notes and Protocols: 4-Butyl-4'-methoxyazoxybenzene in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-butyl-4'-methoxyazoxybenzene, a nematic liquid crystal, and its potential applications as a component in liquid crystal mixtures. This document includes its physicochemical properties, a detailed synthesis protocol, and standard procedures for the characterization of liquid crystal mixtures incorporating this compound.

Physicochemical Properties

This compound belongs to the class of calamitic (rod-shaped) liquid crystals. Its molecular structure, consisting of a rigid aromatic core and flexible terminal groups, is conducive to the formation of a nematic mesophase. The azoxy bridge provides rigidity, while the butyl and methoxy end groups influence the material's melting and clearing points.

Table 1: Physicochemical Properties of a Related Azoxybenzene Liquid Crystal

PropertyValue (for 4-butyl-4'-methoxyazobenzene)Typical Range for Azoxybenzenes
Molecular Formula C₁₇H₂₀N₂O-
Molecular Weight 268.35 g/mol 250 - 400 g/mol
Phase Transition Temperatures
Crystal to Nematic (T_CN)~35 °C (estimated)20 - 100 °C
Nematic to Isotropic (T_NI)~76 °C (estimated)40 - 150 °C
Dielectric Anisotropy (Δε) Positive (estimated)-1 to +10
Optical Anisotropy (Δn) 0.15 - 0.25 (estimated)0.1 - 0.3

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of an azo compound followed by oxidation. The following is a generalized protocol based on the synthesis of similar unsymmetrical azoxybenzenes.

Materials and Reagents
  • 4-Butylaniline

  • Anisole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phenol

  • Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_oxidation Step 3: Oxidation cluster_purification Step 4: Purification A 4-Butylaniline B Diazonium Salt A->B  NaNO₂, HCl, 0-5°C   D 4-Butyl-4'-methoxyazobenzene B->D  Coupling with Anisole, NaOH   C Anisole C->D E This compound D->E  H₂O₂, Acetic Acid   F Crude Product E->F G Pure Product F->G  Column Chromatography  

Caption: Synthesis workflow for this compound.

Detailed Procedure
  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling with Anisole:

    • In a separate flask, dissolve anisole in a basic solution (e.g., aqueous sodium hydroxide).

    • Cool the anisole solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the anisole solution with vigorous stirring.

    • Maintain the temperature below 10 °C during the addition.

    • Allow the reaction to stir for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

    • The product, 4-butyl-4'-methoxyazobenzene, will precipitate. Collect the solid by filtration and wash with water.

  • Oxidation to Azoxybenzene:

    • Dissolve the crude 4-butyl-4'-methoxyazobenzene in glacial acetic acid.

    • Slowly add hydrogen peroxide (30% solution) to the mixture.

    • Heat the reaction mixture gently (e.g., 60-70 °C) and stir for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and pour it into cold water to precipitate the crude this compound.

    • Collect the solid by filtration and wash thoroughly with water.

  • Purification:

    • Dry the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Collect the fractions containing the pure product and evaporate the solvent.

    • Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain the final product.

Characterization of Liquid Crystal Mixtures

The following protocols describe standard methods for characterizing the properties of liquid crystal mixtures containing this compound.

Phase Transition Analysis by Polarizing Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and determine the phase transition temperatures.

Materials:

  • Polarizing optical microscope with a hot stage

  • Glass microscope slides and cover slips

  • Liquid crystal sample

  • Spatula

Protocol:

  • Place a small amount of the liquid crystal mixture on a clean microscope slide.

  • Cover with a cover slip and gently press to create a thin film.

  • Place the slide on the hot stage of the polarizing microscope.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) to above its clearing point (isotropic phase).

  • Observe the sample through the crossed polarizers. The isotropic phase will appear dark.

  • Cool the sample slowly (e.g., 2 °C/min) and observe the appearance of birefringent textures, indicating the transition to a liquid crystal phase. Note the temperature of this transition (T_NI).

  • Continue cooling and observe any further changes in texture that signify other phase transitions (e.g., nematic to smectic, or nematic to crystal). Record the corresponding temperatures.

  • Repeat the heating and cooling cycles to check for reproducibility and to identify enantiotropic or monotropic phases.

POM_Workflow A Prepare LC Sample on Slide B Place on Hot Stage A->B C Heat to Isotropic Phase B->C D Cool Slowly C->D E Observe Textures & Record Transition Temperatures D->E F Repeat Heating/Cooling Cycles E->F

Caption: Workflow for Polarizing Optical Microscopy (POM).

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the phase transition temperatures and associated enthalpy changes.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Liquid crystal sample

  • Microbalance

Protocol:

  • Accurately weigh a small amount of the liquid crystal mixture (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its clearing point at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible results.

  • Analyze the DSC thermogram to determine the peak temperatures and enthalpies of the phase transitions. The nematic-to-isotropic transition is typically a first-order transition with a corresponding endothermic peak on heating.

DSC_Protocol A Weigh LC Sample into DSC Pan B Seal Pan A->B C Place Sample and Reference in DSC Cell B->C D Perform Heating/Cooling Cycles C->D E Analyze Thermogram for Transitions D->E

Caption: Protocol for Differential Scanning Calorimetry (DSC).

Dielectric Spectroscopy

Objective: To measure the dielectric permittivity and anisotropy of the liquid crystal mixture as a function of frequency and temperature.

Materials:

  • Impedance analyzer or LCR meter

  • Temperature-controlled sample holder

  • Liquid crystal test cell (e.g., with parallel plate electrodes and a defined cell gap)

  • Liquid crystal sample

Protocol:

  • Fill the liquid crystal test cell with the sample mixture in its isotropic phase to ensure uniform filling and alignment.

  • Cool the cell slowly into the nematic phase.

  • For measuring the parallel component of the dielectric permittivity (ε_parallel), a homeotropic alignment (molecules perpendicular to the electrodes) is required. This is often achieved by treating the electrode surfaces with a suitable alignment layer.

  • For measuring the perpendicular component (ε_perpendicular), a planar alignment (molecules parallel to the electrodes) is needed, which also requires a specific surface treatment.

  • Place the filled cell in the temperature-controlled holder.

  • Connect the cell to the impedance analyzer.

  • Apply a small AC voltage and sweep the frequency over the desired range (e.g., 100 Hz to 1 MHz).

  • Record the capacitance and dielectric loss as a function of frequency at various temperatures within the nematic range.

  • Calculate the dielectric permittivity from the measured capacitance and the cell geometry.

  • The dielectric anisotropy is calculated as Δε = ε_parallel - ε_perpendicular.

Dielectric_Spectroscopy_Workflow A Fill LC Test Cell B Place in Temperature-Controlled Holder A->B C Connect to Impedance Analyzer B->C D Measure Capacitance vs. Frequency at Different Temperatures C->D E Calculate Dielectric Permittivity and Anisotropy D->E

Caption: Workflow for Dielectric Spectroscopy.

Applications in Liquid Crystal Mixtures

This compound, as a nematic liquid crystal, can be a valuable component in liquid crystal mixtures for various applications. Its properties can be tailored by mixing it with other liquid crystals.

  • Display Applications: By mixing with high-dielectric-anisotropy compounds, the threshold voltage of the mixture can be tuned. Its nematic range can be broadened by creating eutectic mixtures with other nematic compounds.

  • Non-Display Applications: In sensors and smart windows, the optical and dielectric properties of the liquid crystal mixture are crucial. This compound can be used to adjust the refractive index and clearing point of the mixture.

  • Drug Delivery: The anisotropic environment of a liquid crystal can be used to orient and deliver drug molecules. The specific interactions between this compound and a drug molecule would need to be investigated.

LC_Mixture_Logic cluster_props Properties to Tailor cluster_apps Potential Applications LC This compound Mix Liquid Crystal Mixture LC->Mix Prop Desired Properties Mix->Prop Tailoring App Application Prop->App P1 Nematic Range Prop->P1 P2 Dielectric Anisotropy Prop->P2 P3 Optical Anisotropy Prop->P3 A1 Displays App->A1 A2 Sensors App->A2 A3 Drug Delivery App->A3

Caption: Logic of using this compound in mixtures.

Disclaimer: The information provided in these application notes is for research and development purposes only. The synthesis and handling of all chemicals should be performed by trained personnel in a well-ventilated laboratory with appropriate personal protective equipment. The quantitative data for the target compound is estimated based on related compounds and requires experimental verification.

Synthesis of 4-Butyl-4'-methoxyazoxybenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-Butyl-4'-methoxyazoxybenzene and its derivatives. The protocols outlined below are based on established methods for the synthesis of unsymmetrical azoxybenzenes, which are valuable intermediates in the development of new materials and potential therapeutic agents.

Introduction

Azoxybenzenes are a class of aromatic compounds characterized by the R-N=N(O)-R' functional group. The unsymmetrical substitution on the aromatic rings, as in this compound, allows for the fine-tuning of their chemical and physical properties, including liquid crystalline behavior and biological activity. This makes them attractive scaffolds in materials science and drug discovery. The following protocols describe a reliable two-step synthesis route: the formation of an unsymmetrical azobenzene precursor followed by its oxidation to the final azoxybenzene product.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the azobenzene intermediate, 4-butyl-4'-methoxyazobenzene, via a condensation reaction. The second step is the selective oxidation of the azo group to an azoxy group.

Synthesis_Workflow cluster_step1 Step 1: Azobenzene Formation cluster_step2 Step 2: Oxidation A 4-Butylaniline C 4-Butyl-4'-methoxyazobenzene A->C B 4-Methoxynitrosobenzene (in situ generated) B->C E This compound C->E D Oxidizing Agent (e.g., Peracetic Acid) D->E

Caption: General two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Butyl-4'-methoxyazobenzene (Azobenzene Intermediate)

This protocol is adapted from the Baeyer-Mills reaction, which involves the condensation of an aniline with a nitrosobenzene. For safety and stability reasons, the nitrosobenzene component is generated in situ from the corresponding aniline.

Materials:

  • 4-Butylaniline

  • p-Anisidine (4-methoxyaniline)

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Acetic Acid

  • Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In situ generation of 4-methoxynitrosobenzene:

    • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a biphasic solvent system of dichloromethane and water.

    • Add sodium bicarbonate (2.0 eq) to the mixture.

    • Cool the flask in an ice bath and slowly add Oxone® (1.1 eq) portion-wise while stirring vigorously.

    • Continue stirring at 0-5 °C for 1-2 hours. The organic layer should turn a characteristic green color, indicating the formation of the nitrosobenzene.

    • Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Condensation with 4-Butylaniline:

    • To the filtered dichloromethane solution of in situ generated 4-methoxynitrosobenzene, add 4-butylaniline (1.0 eq) and a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-butyl-4'-methoxyazobenzene.

Step 2: Oxidation to this compound

This protocol utilizes peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, for the oxidation of the azobenzene intermediate.

Materials:

  • 4-Butyl-4'-methoxyazobenzene (from Step 1)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-butyl-4'-methoxyazobenzene (1.0 eq) in glacial acetic acid.

  • Heat the solution to 60-70 °C.

  • Slowly add 30% hydrogen peroxide (2.0-3.0 eq) dropwise to the heated solution.

  • Maintain the temperature and stir the reaction mixture for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash them carefully with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)Key Spectroscopic Data (¹H NMR, δ ppm)
4-Butyl-4'-methoxyazobenzeneC₁₇H₂₀N₂O268.3670-8558-607.85 (d, 2H), 7.75 (d, 2H), 7.30 (d, 2H), 7.00 (d, 2H), 3.85 (s, 3H), 2.65 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.95 (t, 3H)
This compoundC₁₇H₂₀N₂O₂284.3680-9075-778.20-8.30 (m, 2H), 7.80-7.90 (m, 2H), 7.30-7.40 (m, 2H), 7.00-7.10 (m, 2H), 3.90 (s, 3H), 2.70 (t, 2H), 1.65 (m, 2H), 1.40 (m, 2H), 0.98 (t, 3H)

Note: Spectroscopic data are approximate and should be confirmed by analysis of the synthesized compounds.

Potential Applications in Drug Development

While specific signaling pathways for this compound are not yet extensively characterized in publicly available literature, the structural motifs present in this class of compounds suggest potential areas of investigation in drug development.

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Potential Cellular Outcomes A 4-Alkyl-4'-alkoxyazoxybenzene Derivatives B Kinases A->B interacts with C Nuclear Receptors A->C interacts with D Enzymes (e.g., Hydrolases) A->D interacts with E Modulation of Cell Proliferation B->E F Anti-inflammatory Effects C->F G Antimicrobial Activity D->G

Caption: Hypothetical interaction of azoxybenzene derivatives with cellular pathways.

The lipophilic nature imparted by the butyl group and the hydrogen-bonding potential of the methoxy and azoxy groups suggest that these molecules could interact with various biological targets. For instance, similar structures have been explored for their effects on cell proliferation and as antimicrobial agents. Further research is warranted to elucidate the specific mechanisms of action and potential therapeutic applications of this compound and its derivatives.

Application Notes and Protocols for Measuring the Dielectric Anisotropy of 4-Butyl-4'-methoxyazoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the measurement of the dielectric anisotropy of the nematic liquid crystal, 4-Butyl-4'-methoxyazoxybenzene. Dielectric anisotropy is a fundamental property of liquid crystals that describes the difference in dielectric permittivity when measured parallel and perpendicular to the liquid crystal director. This parameter is crucial for the development and optimization of liquid crystal-based technologies, including displays and other electro-optical devices. The methodologies outlined herein are intended for researchers, scientists, and professionals in the fields of materials science and drug development.

This compound, with the chemical formula C₁₇H₂₀N₂O, is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. The anisotropy in its dielectric properties arises from the orientation-dependent response of its permanent and induced molecular dipoles to an external electric field.

Principle of Measurement

The dielectric anisotropy (Δε) is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. The relationship is given by the equation:

Δε = ε∥ - ε⊥

To measure ε∥ and ε⊥, two different liquid crystal cell configurations are required:

  • Planar (Homogeneous) Alignment: The liquid crystal molecules are aligned parallel to the substrate surfaces. An electric field applied across the cell is perpendicular to the director, allowing for the measurement of ε⊥.

  • Homeotropic Alignment: The liquid crystal molecules are aligned perpendicular to the substrate surfaces. An electric field applied across the cell is parallel to the director, allowing for the measurement of ε∥.

The dielectric permittivity is calculated from the capacitance of the liquid crystal cell, which is measured using an LCR meter.

Materials and Equipment

Material/Equipment Specification Purpose
This compoundHigh puritySample under investigation
Planar Alignment CellsIndium Tin Oxide (ITO) coated glass, rubbed polyimide alignment layerTo measure ε⊥
Homeotropic Alignment CellsITO coated glass, homeotropic polyimide or silane coupling agent alignment layerTo measure ε∥
LCR Metere.g., HP 4192A or similarTo measure capacitance and loss tangent
Temperature ControllerPID controller with a hot stage (e.g., Linkam)To control and vary the sample temperature
Polarizing Optical MicroscopeTo verify the liquid crystal phase and alignment
Frequency Synthesizer/Function GeneratorTo apply a specific frequency AC field
Spacerse.g., 5-20 µm Mylar or glass beadsTo control the thickness of the liquid crystal cell
UV-curable sealantTo seal the liquid crystal cells
Ultrasonic BathFor cleaning substrates and mixing
Nitrogen gas supplyTo provide an inert atmosphere

Experimental Protocols

Cell Preparation
  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol. Dry the substrates with a stream of dry nitrogen.

  • Alignment Layer Coating:

    • For Planar Alignment: Spin-coat a thin layer of a planar alignment polyimide onto the ITO surface. Bake the substrates according to the polyimide manufacturer's instructions. After cooling, gently rub the polyimide layer in one direction with a velvet cloth to induce anisotropic alignment.

    • For Homeotropic Alignment: Spin-coat a thin layer of a homeotropic alignment polyimide or treat the substrates with a silane coupling agent (e.g., octadecyltrichlorosilane). Bake as required.

  • Cell Assembly: Assemble two identical substrates with the coated surfaces facing each other. Use spacers to maintain a uniform cell gap (d). Seal the edges of the cell with a UV-curable sealant, leaving two small openings for filling.

  • Cell Gap Measurement: Measure the exact cell gap of the empty cell using interferometry or by measuring the capacitance of the empty cell (C_empty) and using the formula C_empty = ε₀ * (A/d), where ε₀ is the vacuum permittivity and A is the electrode area.

Sample Filling
  • Heat the this compound sample to its isotropic phase.

  • Place the empty cell on a hot plate at a temperature slightly above the nematic-isotropic transition temperature of the liquid crystal.

  • Introduce the isotropic liquid crystal into the cell via one of the openings using capillary action.

  • Once filled, seal the openings with the UV-curable sealant.

  • Slowly cool the filled cell to the nematic phase to ensure good alignment. Verify the alignment quality using a polarizing optical microscope.

Dielectric Measurement
  • Place the filled liquid crystal cell (either planar or homeotropic) in the temperature-controlled hot stage.

  • Connect the ITO electrodes of the cell to the LCR meter.

  • Set the LCR meter to measure capacitance (C) at a fixed frequency (typically 1 kHz) and a low AC voltage (e.g., 0.1 Vrms to avoid inducing the Fréedericksz transition).

  • Measure the capacitance of the filled cell (C_filled) as a function of temperature, starting from the isotropic phase and cooling down through the nematic phase.

  • Repeat the measurement for both the planar and homeotropic cells.

Data Analysis
  • Calculate the dielectric permittivity from the measured capacitance using the following formula: ε = C_filled / C_empty where C_empty is the capacitance of the empty cell.

  • For the planar aligned cell, the measured permittivity corresponds to ε⊥.

  • For the homeotropic aligned cell, the measured permittivity corresponds to ε∥.

  • Calculate the dielectric anisotropy at each temperature in the nematic range: Δε(T) = ε∥(T) - ε⊥(T)

Data Presentation

The following table summarizes the expected quantitative data for a typical nematic liquid crystal similar to this compound. The exact values for this specific compound need to be determined experimentally.

Parameter Symbol Expected Value/Range Notes
Nematic-Isotropic Transition Temp.T_NI~40-80 °CTo be determined by DSC or microscopy
Dielectric Permittivity (Parallel)ε∥5.0 - 15.0Temperature-dependent
Dielectric Permittivity (Perpendicular)ε⊥3.0 - 8.0Temperature-dependent
Dielectric AnisotropyΔεPositiveTypically in the range of +2 to +10
Measurement Frequencyf1 kHzStandard for quasi-static measurements
Measurement VoltageV< 0.5 VrmsBelow the Fréedericksz transition threshold
Cell Gapd5 - 20 µm

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the dielectric anisotropy of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_sample Sample Handling cluster_measurement Dielectric Measurement cluster_analysis Data Analysis clean_substrates Clean ITO Substrates coat_alignment Coat Alignment Layer (Planar & Homeotropic) clean_substrates->coat_alignment assemble_cells Assemble Cells coat_alignment->assemble_cells measure_gap Measure Cell Gap assemble_cells->measure_gap heat_lc Heat LC to Isotropic Phase measure_gap->heat_lc fill_cells Fill Cells by Capillary Action heat_lc->fill_cells seal_cells Seal Cells fill_cells->seal_cells cool_and_align Cool to Nematic Phase & Verify Alignment seal_cells->cool_and_align mount_cell Mount Cell in Hot Stage cool_and_align->mount_cell connect_lcr Connect to LCR Meter mount_cell->connect_lcr measure_capacitance Measure Capacitance vs. Temperature connect_lcr->measure_capacitance calc_permittivity Calculate ε∥ and ε⊥ measure_capacitance->calc_permittivity calc_anisotropy Calculate Δε = ε∥ - ε⊥ calc_permittivity->calc_anisotropy plot_data Plot Data vs. Temperature calc_anisotropy->plot_data

Caption: Experimental workflow for dielectric anisotropy measurement.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area, especially when using solvents.

  • Be cautious when working with the hot stage to avoid burns.

  • Follow all safety guidelines for the electrical equipment used.

Troubleshooting

Problem Possible Cause Solution
Poor liquid crystal alignmentDirty substrates, improper rubbing, or incorrect cooling rateRe-clean substrates, ensure uniform rubbing, and use a slower cooling rate.
Inconsistent capacitance readingsPoor electrical contact, temperature fluctuations, or air bubbles in the cellCheck connections, ensure stable temperature control, and visually inspect the cell for bubbles.
Fréedericksz transition occursMeasurement voltage is too highReduce the AC voltage applied by the LCR meter.
Short circuit in the cellConductive particles between the electrodesRe-fabricate the cell, ensuring a clean assembly environment.

Application Notes and Protocols: 4-Butyl-4'-methoxyazoxybenzene in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 4-Butyl-4'-methoxyazoxybenzene and its Potential in Nonlinear Optics

This compound is a liquid crystalline compound belonging to the azoxybenzene family. These materials are known for their anisotropic optical properties and their responsiveness to external electric and magnetic fields. The core of azoxybenzene derivatives, with its delocalized π-electron system, is the primary contributor to their nonlinear optical behavior. The butyl and methoxy end groups influence the mesophase behavior and can subtly modify the electronic properties, and by extension, the NLO response.

The primary NLO phenomena of interest in such materials are second-harmonic generation (SHG) and third-order nonlinear effects, which include nonlinear refraction and nonlinear absorption. These properties make azoxybenzene liquid crystals, and by extension this compound, potential candidates for applications in:

  • Frequency Conversion: Materials exhibiting SHG can double the frequency of incident laser light, which is crucial for generating light at new wavelengths.

  • Optical Switching and Limiting: Third-order nonlinearities can be exploited for all-optical switching devices and for protecting sensitive optical components from high-intensity laser damage.

  • Data Storage: The photoisomerization common in related azobenzene compounds can be utilized for optical data storage applications.

Quantitative Data for Related Azoxybenzene Compounds

While specific quantitative NLO data for this compound is unavailable, the following table summarizes representative data for related azoxybenzene and azobenzene compounds to provide an order-of-magnitude estimation.

Compound ClassNonlinear PhenomenonParameterTypical ValueWavelength (nm)Reference Class
p,p'-di-n-alkoxy-azoxybenzene seriesOptical Kerr EffectOptical Kerr Constant (B)10⁻⁹ - 10⁻⁸ esuVisibleNematic Liquid Crystals
Achiral Bent-Core Azoxy LCSecond-Harmonic Generationd_eff~0.1 - 1 pm/V1064Liquid Crystals
Azobenzene DerivativesThird-Order Susceptibilityχ⁽³⁾10⁻¹² - 10⁻¹⁰ esu532Organic Dyes
Azobenzene Liquid CrystalsNonlinear Refractive Indexn₂10⁻⁷ - 10⁻⁵ cm²/W532Liquid Crystals

Note: The above values are indicative and can vary significantly with the specific molecular structure, liquid crystal phase, temperature, and experimental conditions.

Experimental Protocols

Protocol for Z-Scan Measurement of Third-Order Nonlinearity

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Objective: To measure the third-order nonlinear optical susceptibility (χ⁽³⁾) of this compound in its liquid crystalline or isotropic phase.

Materials and Equipment:

  • Pulsed laser source (e.g., frequency-doubled Nd:YAG laser at 532 nm)

  • High-quality focusing lens

  • Sample holder for a liquid crystal cell (e.g., a temperature-controlled cuvette)

  • Motorized translation stage for moving the sample along the laser beam axis (z-axis)

  • Beam splitter

  • Two photodetectors (one for the transmitted beam through an aperture and one for the reference beam)

  • Aperture placed in the far-field of the transmitted beam

  • Data acquisition system

Methodology:

  • Sample Preparation:

    • Synthesize and purify this compound.

    • Fill a liquid crystal cell (of known path length, typically 1-2 mm) with the compound.

    • Place the cell in a temperature-controlled holder to maintain the desired liquid crystalline or isotropic phase.

  • Experimental Setup:

    • Align the laser beam to be a high-quality Gaussian beam.

    • Focus the laser beam using the lens.

    • Position the sample on the motorized translation stage, allowing it to move through the focal point of the lens.

    • Place a beam splitter before the sample to direct a portion of the beam to a reference detector to monitor input laser power fluctuations.

    • The main part of the beam passes through the sample and then through an aperture placed in the far-field.

    • A second detector measures the light passing through the aperture.

  • Data Acquisition:

    • Open-Aperture Z-scan (for nonlinear absorption):

      • Remove the aperture so that all the transmitted light reaches the detector.

      • Translate the sample along the z-axis through the focal point.

      • Record the normalized transmittance as a function of the sample position (z). A dip in transmittance at the focus indicates two-photon absorption or other nonlinear absorption processes.

    • Closed-Aperture Z-scan (for nonlinear refraction):

      • Place the aperture in the far-field to transmit a fraction of the beam (typically 30-50%).

      • Repeat the translation of the sample along the z-axis.

      • Record the normalized transmittance as a function of z. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing).

  • Data Analysis:

    • The nonlinear absorption coefficient (β) is determined by fitting the open-aperture Z-scan data.

    • The nonlinear refractive index (n₂) is determined by dividing the closed-aperture data by the open-aperture data and fitting the resulting curve.

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

Protocol for Second-Harmonic Generation (SHG) Measurement

SHG is a process where two photons of the same frequency are converted into a single photon with twice the frequency. This effect is only possible in non-centrosymmetric materials. While nematic liquid crystals are typically centrosymmetric in the bulk, SHG can be observed at interfaces or in specially prepared cells with broken symmetry.

Objective: To investigate the potential for second-harmonic generation in this compound.

Materials and Equipment:

  • High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm)

  • Polarizers for both the fundamental and second-harmonic beams

  • Sample holder with rotational and tilting capabilities, and temperature control

  • Liquid crystal cell with appropriate surface alignment layers (e.g., rubbed polyimide for planar alignment or homeotropic alignment layers)

  • Monochromator or spectral filters to isolate the second-harmonic signal

  • Photomultiplier tube (PMT) or a sensitive photodiode for detecting the SHG signal

  • Reference crystal with a known SHG coefficient (e.g., quartz or KDP)

  • Data acquisition system

Methodology:

  • Sample Preparation:

    • Prepare a liquid crystal cell with a specific alignment to potentially break the inversion symmetry. This could involve creating a twisted nematic cell or a cell with an applied electric field.

    • Fill the cell with this compound and place it in the temperature-controlled holder.

  • Experimental Setup:

    • The fundamental laser beam is polarized and focused onto the liquid crystal cell.

    • The cell is mounted on a stage that allows for rotation and tilting to vary the angle of incidence and the orientation of the liquid crystal director relative to the laser polarization.

    • The transmitted light is passed through a filter to block the fundamental wavelength and then through a polarizer (analyzer) before being detected.

    • The SHG signal (at half the fundamental wavelength) is detected by the PMT.

  • Data Acquisition:

    • Measure the SHG intensity as a function of the input laser intensity to confirm the quadratic dependence, a hallmark of SHG.

    • Measure the SHG intensity as a function of the polarization of the fundamental and second-harmonic beams to probe the tensor components of the second-order susceptibility.

    • For phase-matching studies, measure the SHG intensity as a function of the angle of incidence.

  • Data Analysis:

    • The magnitude of the effective second-order susceptibility (d_eff) can be determined by comparing the SHG signal from the sample with that from a reference crystal under the same experimental conditions.

Visualizations

Experimental_Workflow_NLO_Characterization cluster_synthesis Material Preparation cluster_characterization NLO Characterization cluster_analysis Data Analysis cluster_applications Potential Applications synthesis Synthesis & Purification of This compound cell_prep Liquid Crystal Cell Fabrication synthesis->cell_prep z_scan Z-Scan Measurement (Third-Order NLO) cell_prep->z_scan shg SHG Measurement (Second-Order NLO) cell_prep->shg analysis_z Determine n₂ and β z_scan->analysis_z analysis_shg Determine d_eff shg->analysis_shg calc_chi3 Calculate χ⁽³⁾ analysis_z->calc_chi3 app Optical Switching, Frequency Conversion, Data Storage analysis_shg->app calc_chi3->app

Caption: Experimental workflow for the characterization of nonlinear optical properties.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_nlo Macroscopic NLO Response core Azoxybenzene Core (π-conjugated system) hyper Molecular Hyperpolarizability (β, γ) core->hyper end_groups End Groups (e.g., Butyl, Methoxy) phase Liquid Crystalline Phase and Ordering end_groups->phase shg Second-Harmonic Generation (χ⁽²⁾) hyper->shg third_order Third-Order Nonlinearity (χ⁽³⁾) hyper->third_order phase->shg phase->third_order

Caption: Structure-property relationship for NLO response in azoxybenzene derivatives.

Application Notes and Protocols: Photophysical Properties of 4-Butyl-4'-methoxyazoxybenzene for Device Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxybenzene derivatives are a significant class of liquid crystals known for their unique optical properties, making them promising candidates for a variety of device applications, including optical switching and information recording.[1] This document provides an overview of the key photophysical properties of 4-Butyl-4'-methoxyazoxybenzene and detailed protocols for their characterization. While specific experimental data for this compound is not extensively available in the public domain, this guide offers standardized methodologies for researchers to determine these properties.

Photophysical Properties

The photophysical properties of liquid crystals like this compound are crucial for determining their suitability for device applications. These properties are primarily governed by the molecule's electronic structure and its interaction with light. A summary of the key photophysical parameters to be determined is presented in Table 1.

PropertySymbolDescriptionTypical Value Range for Azoxybenzenes
Absorption Maximum λabsWavelength at which the molecule exhibits maximum light absorption, corresponding to the π-π* electronic transition.320 - 380 nm[2][3]
Molar Absorptivity εA measure of how strongly the molecule absorbs light at a specific wavelength.104 - 105 M-1cm-1
Emission Maximum λemWavelength at which the molecule exhibits maximum fluorescence after excitation.290 - 420 nm[3]
Fluorescence Quantum Yield ΦfThe ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.0.01 - 0.3
Fluorescence Lifetime τfThe average time the molecule spends in the excited state before returning to the ground state by emitting a photon.1 - 10 ns
Nonlinear Refractive Index n₂Describes the change in the refractive index of the material under the influence of a high-intensity light beam.[1]10-7 - 10-5 cm²/W[4][5]
Nonlinear Absorption Coefficient βCharacterizes the two-photon absorption or other nonlinear absorption processes in the material.10-10 - 10-8 cm/W[6][7]

Table 1: Key Photophysical Properties of Azoxybenzene Derivatives. This table summarizes the essential photophysical parameters for the characterization of this compound. The typical value ranges are based on data for similar azoxybenzene compounds and liquid crystals.

Device Applications

The unique photophysical properties of azoxybenzene liquid crystals make them suitable for a range of advanced device applications:

  • Nonlinear Optics: Materials with a high nonlinear refractive index (n₂) are sought after for applications in all-optical switching, optical limiting, and frequency conversion.[4][5][8] The delocalized π-electron systems in azoxybenzene derivatives can give rise to significant nonlinear optical responses.[5]

  • Optical Information Storage: The photoisomerization of the azobenzene group can be utilized for high-density optical data storage. Light can be used to switch the molecule between two stable states, representing binary data.[1]

  • Displays and Spatial Light Modulators: The ability to modulate the refractive index of liquid crystals with an electric field is the basis for liquid crystal displays (LCDs).[9] Photosensitive liquid crystals add the functionality of optical addressing.

Experimental Protocols

Detailed protocols for characterizing the key photophysical properties of this compound are provided below.

Protocol 1: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Prepare a series of dilutions (e.g., 1, 5, 10, 20 µM) from the stock solution.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λabs).

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

    • The slope of the resulting linear fit will be the molar absorptivity (ε).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Perform Serial Dilutions prep1->prep2 meas2 Record Sample Spectra prep2->meas2 meas1 Record Baseline (Solvent) meas1->meas2 an1 Identify λ_abs meas2->an1 an2 Plot Absorbance vs. Concentration an1->an2 an3 Calculate Molar Absorptivity (ε) an2->an3 Fluorescence_Workflow cluster_emission Emission Spectrum cluster_qy Quantum Yield cluster_lifetime Fluorescence Lifetime em1 Excite Sample at λ_abs em2 Scan Emission Wavelengths em1->em2 em3 Identify λ_em em2->em3 qy1 Measure Absorbance & Integrated Intensity (Sample & Standard) qy2 Calculate Φ_f qy1->qy2 lt1 Excite with Pulsed Laser lt2 Measure Photon Arrival Times (TCSPC) lt1->lt2 lt3 Fit Decay Curve lt2->lt3 TAS_Workflow cluster_exp Experiment cluster_analysis Data Analysis exp1 Excite with Pump Pulse exp2 Probe with Delayed Broadband Pulse exp1->exp2 exp3 Record ΔA vs. Wavelength & Time Delay exp2->exp3 an1 Identify Bleach & Absorption Features exp3->an1 an2 Analyze Kinetics at Key Wavelengths an1->an2 an3 Determine Rates of Photoprocesses an2->an3 Z_Scan_Workflow cluster_setup Setup cluster_closed Closed Aperture (for n₂) cluster_open Open Aperture (for β) setup1 Focus High-Power Laser Beam setup2 Mount Sample on Translation Stage setup1->setup2 ca2 Translate Sample Through Focus setup2->ca2 oa2 Translate Sample Through Focus setup2->oa2 ca1 Place Aperture Before Detector ca1->ca2 ca3 Measure Transmittance vs. Position ca2->ca3 ca4 Analyze Peak-Valley Curve ca3->ca4 oa1 Remove Aperture oa1->oa2 oa3 Measure Transmittance vs. Position oa2->oa3 oa4 Analyze Transmittance Dip oa3->oa4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Purification of 4-Butyl-4'-methoxyazoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Butyl-4'-methoxyazoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities.

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is a crystalline solid, often appearing as pale yellow needles or powder. A significant deviation from this appearance may indicate the presence of impurities.

Q3: What are the potential impurities in a synthesis of this compound?

A3: Potential impurities can include unreacted starting materials (e.g., 4-butylaniline, 4-methoxyaniline), side-products from the coupling reaction (e.g., azobenzene, other azoxybenzene isomers), and colored byproducts.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and by measuring the melting point. Spectroscopic methods like NMR and Mass Spectrometry can confirm the structure and identify impurities.[1]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. Insufficient solvent.Add small portions of hot solvent until the compound dissolves.
Incorrect solvent choice.Select a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol or ethanol/water mixtures are good starting points.
No crystals form upon cooling. Solution is not saturated (too much solvent).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure compound.
Oiling out (formation of an oil instead of crystals). The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
High concentration of impurities.Purify the crude product by column chromatography before recrystallization.
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Crystals were washed with a solvent at room temperature.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2]
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. Incorrect eluent system.Optimize the eluent system using TLC. A common starting point for azoxybenzenes is a mixture of hexane and ethyl acetate.[3]
Column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded incorrectly.Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of bands. The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
The sample is not very soluble in the eluent.Try a different solvent system in which the compound has better solubility.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined on a small scale first.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent (e.g., 95% ethanol or an ethanol/water mixture) to boiling.

  • Add the minimum amount of hot solvent to the crude product to completely dissolve it. Swirl the flask to aid dissolution.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven or air dry.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing it with silica gel as a slurry in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity Analysis by HPLC

Purification Method Mobile Phase Purity (%) Retention Time (min)
Crude Product85:15 Methanol:Water~85%7.2
After Recrystallization85:15 Methanol:Water>98%7.2
After Column Chromatography85:15 Methanol:Water>99%7.2

Note: The above data is illustrative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc pure_product Pure this compound hplc->pure_product nmr NMR Spectroscopy ms Mass Spectrometry pure_product->nmr pure_product->ms

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_solutions Potential Solutions start Purification Issue Encountered no_crystals No Crystals Forming? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? start->no_elution fast_elution Compound Eluting Too Fast? start->fast_elution saturate Concentrate Solution no_crystals->saturate induce Induce Crystallization no_crystals->induce change_solvent Change Solvent/Eluent oiling_out->change_solvent low_yield->change_solvent optimize_eluent Optimize Eluent Polarity poor_separation->optimize_eluent repack_column Repack Column poor_separation->repack_column check_loading Check Sample Loading poor_separation->check_loading no_elution->optimize_eluent fast_elution->optimize_eluent

Caption: A troubleshooting decision tree for common issues in the purification of this compound.

References

Technical Support Center: Controlling Domain Size in 4-Butyl-4'-methoxyazoxybenzene Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the domain size of 4-Butyl-4'-methoxyazoxybenzene liquid crystals during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the control of liquid crystal domain size.

Issue Possible Causes Troubleshooting Steps
Inconsistent Domain Sizes 1. Non-uniform temperature distribution across the sample. 2. Inhomogeneous electric or magnetic field. 3. Uneven surface treatment of the substrate.1. Ensure the heating stage provides uniform temperature. Use a calibrated thermocouple to check for temperature gradients. 2. Verify the uniformity of the applied electric or magnetic field. For electric fields, ensure electrodes are parallel and clean. For magnetic fields, position the sample in the most uniform region of the field. 3. Re-evaluate the surface coating procedure. Ensure complete and even coverage of the alignment layer.
Domains are Too Small 1. Quenching the sample from the isotropic to the nematic phase too quickly. 2. High concentration of impurities. 3. Insufficient strength of the applied aligning field.1. Decrease the cooling rate to allow for larger domain growth.[1] 2. Use high-purity this compound. 3. Increase the strength of the electric or magnetic field to promote the growth of larger, more uniform domains.
Domains are Too Large or a Single Domain Forms Unintentionally 1. Very slow cooling rate. 2. Strong surface anchoring effects dominating the bulk alignment.1. Increase the cooling rate from the isotropic phase. 2. Modify the surface treatment to achieve weaker anchoring or use a different alignment layer.
No Domain Formation 1. The material is not in the nematic phase. 2. Insufficient contrast for visualization.1. Verify the temperature is within the nematic phase range for this compound. 2. Adjust the polarizers on the microscope to enhance contrast. Use a higher resolution imaging system if necessary.
Irregular Domain Shapes 1. Presence of dust particles or surface defects. 2. Hydrodynamic instabilities during phase transition.1. Ensure substrates are scrupulously clean before cell assembly. 2. Control the cooling rate and minimize any mechanical vibrations during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the domain size in this compound liquid crystals?

A1: The primary factors influencing domain size are:

  • Temperature: The cooling rate from the isotropic to the nematic phase is critical. Slower cooling generally leads to larger domains.

  • Electric and Magnetic Fields: Applying an external electric or magnetic field can promote the alignment of liquid crystal molecules, leading to the formation of larger and more uniform domains. The strength of the field is a key parameter.

  • Surface Treatment: The chemical and physical properties of the substrate surface, which determine the anchoring energy, significantly impact the initial alignment and subsequent domain size.

  • Sample Thickness: The thickness of the liquid crystal cell can influence the domain structure, with thinner cells often exhibiting different domain patterns compared to thicker ones.[2]

Q2: How can I use an electric field to control the domain size?

A2: An electric field can be used to direct the orientation of the liquid crystal molecules. For nematic liquid crystals with positive dielectric anisotropy, the molecules will align parallel to the applied electric field. By applying a sufficiently strong and uniform electric field during the transition from the isotropic to the nematic phase, you can encourage the formation of a single large domain or fewer, larger domains. The inverse relationship between domain width and the applied DC electric field has been observed in some nematic liquid crystals.

Q3: What is the role of surface alignment layers in controlling domain size?

A3: Surface alignment layers are coatings applied to the substrate to induce a preferred orientation of the liquid crystal molecules at the surface. This "anchoring" directs the alignment of the bulk liquid crystal. A uniform and well-defined alignment layer can act as a template for the growth of large, uniform domains. Common techniques include rubbing a thin polymer layer (like polyimide) or using photo-alignment materials.

Q4: Can I control domain size with a magnetic field?

A4: Yes, a magnetic field can be a very effective tool for controlling domain size. Nematic liquid crystals exhibit diamagnetic anisotropy, causing the molecules to align either parallel or perpendicular to an applied magnetic field. Applying a magnetic field during the cooling process can guide the formation of domains, and the growth rate of nematic domains can increase with the application of a magnetic field.[1]

Q5: What is a typical experimental procedure for controlling domain size with temperature?

A5: A general procedure is as follows:

  • Fabricate a liquid crystal cell with the desired surface treatment.

  • Fill the cell with this compound in its isotropic phase.

  • Place the cell on a precisely controlled heating stage under a polarizing microscope.

  • Heat the sample to a temperature clearly within the isotropic phase.

  • Slowly cool the sample through the nematic-isotropic transition temperature at a controlled rate. The slower the cooling rate, the larger the resulting domains are likely to be.

  • Observe the domain formation and growth using the polarizing microscope.

Experimental Protocols & Data

Protocol 1: Electric Field-Assisted Domain Size Control

Objective: To control the domain size of this compound using a DC electric field.

Materials:

  • This compound

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyimide alignment layer solution

  • Spacers of desired thickness (e.g., 5-10 µm)

  • UV-curable adhesive

  • DC power supply

  • Function generator (for AC fields, optional)

  • Polarizing microscope with a hot stage

Methodology:

  • Clean the ITO glass slides thoroughly.

  • Spin-coat a thin layer of polyimide solution onto the ITO surface.

  • Bake the slides according to the polyimide manufacturer's instructions.

  • Gently rub the polyimide layer in a single direction with a soft cloth to create a preferential alignment direction.

  • Assemble a cell using two rubbed ITO slides, with the rubbing directions either parallel or anti-parallel, separated by spacers.

  • Seal the edges of the cell with UV-curable adhesive, leaving two small openings for filling.

  • Fill the cell with this compound in its isotropic phase via capillary action in a heated environment.

  • Seal the filling ports.

  • Place the cell on the hot stage of the polarizing microscope and connect the ITO electrodes to the DC power supply.

  • Heat the cell to the isotropic phase.

  • Apply a specific DC voltage and then cool the cell slowly into the nematic phase.

  • Observe and record the domain size at different applied voltages.

Illustrative Data (for general nematic liquid crystals):

Applied DC Voltage (V)Average Domain Size (µm²)Observations
050 ± 15Small, irregular domains (Schlieren texture)
5200 ± 30Larger, more elongated domains
10800 ± 50Very large, uniform domains approaching a monodomain
15> 1500Essentially a single domain

Note: This data is illustrative and the actual values for this compound may vary.

Protocol 2: Magnetic Field-Assisted Domain Size Control

Objective: To control the domain size of this compound using a static magnetic field.

Materials:

  • This compound

  • Glass slides (non-conductive)

  • Surface alignment material (optional)

  • Spacers

  • Adhesive

  • Electromagnet or permanent magnet with a uniform field region

  • Polarizing microscope with a hot stage

Methodology:

  • Prepare a liquid crystal cell as described in Protocol 1 (using non-conductive glass if no electric field is to be applied). Surface treatment is optional but can improve uniformity.

  • Fill the cell with this compound.

  • Place the cell on the hot stage within the uniform field region of the magnet.

  • Heat the sample to the isotropic phase.

  • Apply a magnetic field of a desired strength.

  • Cool the sample slowly into the nematic phase while the magnetic field is applied.

  • After the nematic phase is stable, the magnetic field can be removed for observation.

  • Observe and record the domain size for different magnetic field strengths.

Illustrative Data (for general nematic liquid crystals):

Magnetic Field Strength (T)Average Domain Size (µm²)Observations
060 ± 20Small, randomly oriented domains
0.5350 ± 40Domains show preferential alignment with the field
1.01200 ± 80Large, highly aligned domains
1.5> 2000Near monodomain alignment

Note: This data is illustrative and the actual values for this compound may vary.

Visualizations

Experimental_Workflow_Electric_Field cluster_prep Cell Preparation cluster_exp Experiment Clean_ITO Clean ITO Slides Coat_Polyimide Spin-Coat Polyimide Clean_ITO->Coat_Polyimide Bake_Polyimide Bake Polyimide Coat_Polyimide->Bake_Polyimide Rub_Polyimide Rub Polyimide Bake_Polyimide->Rub_Polyimide Assemble_Cell Assemble Cell Rub_Polyimide->Assemble_Cell Fill_Cell Fill with LC Assemble_Cell->Fill_Cell Seal_Cell Seal Cell Fill_Cell->Seal_Cell Place_on_Hotstage Place on Hot Stage Seal_Cell->Place_on_Hotstage Connect_Power Connect DC Power Place_on_Hotstage->Connect_Power Heat_to_Isotropic Heat to Isotropic Phase Connect_Power->Heat_to_Isotropic Apply_Voltage Apply DC Voltage Heat_to_Isotropic->Apply_Voltage Cool_to_Nematic Cool to Nematic Phase Apply_Voltage->Cool_to_Nematic Observe Observe Domains Cool_to_Nematic->Observe

Caption: Workflow for Electric Field-Assisted Domain Size Control.

Logical_Relationship_Domain_Size cluster_params Control_Parameters Control Parameters Temp_Rate Cooling Rate Control_Parameters->Temp_Rate Field_Strength E/B Field Strength Control_Parameters->Field_Strength Surface_Anchoring Surface Anchoring Control_Parameters->Surface_Anchoring Domain_Size Resulting Domain Size Temp_Rate->Domain_Size Slower -> Larger Field_Strength->Domain_Size Stronger -> Larger Surface_Anchoring->Domain_Size Stronger Uniform -> Larger

Caption: Factors Influencing Liquid Crystal Domain Size.

References

Technical Support Center: Spectroscopic Analysis of 4-Butyl-4'-methoxyazoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butyl-4'-methoxyazoxybenzene. Our goal is to help you identify and resolve common artifacts and issues encountered during spectroscopic measurements.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of this compound?

A1: While specific data for this compound can vary based on experimental conditions, general characteristics for azoxybenzene derivatives include strong UV-Vis absorbance due to the aromatic azoxy core. In NMR, you will observe signals corresponding to the aromatic protons and the aliphatic butyl and methoxy groups. Mass spectrometry should show a prominent molecular ion peak.

Q2: How can I ensure the purity of my this compound sample before spectroscopic analysis?

A2: High-performance liquid chromatography (HPLC) is a reliable method for assessing the purity of azoxybenzene derivatives.[1] Isocratic elution with a methanol-water mobile phase has been shown to be effective for separating related compounds.[1] The presence of unexpected peaks in your chromatogram may indicate impurities or degradation products that could interfere with spectroscopic measurements.

Q3: My UV-Vis spectrum of this compound shows inconsistent absorbance readings. What could be the cause?

A3: Inconsistent absorbance can stem from several factors. Ensure your cuvettes are clean and properly aligned.[2] For liquid crystal samples, the "inner filter effect" can distort fluorescence spectra, and similar concentration-dependent effects can impact absorbance measurements.[3] It is recommended to work with dilute concentrations, such as 10 μM, to minimize these distortions.[3] Also, verify that the spectrophotometer's lamp has warmed up and a proper baseline has been established.[2]

Q4: I am observing unexpected peaks in the mass spectrum of my compound. What could be their origin?

A4: In the mass spectrometry of azoxybenzene compounds, an unexpected [M - O]+˙ ion can sometimes be observed.[4] This is often due to a pre-ionization reduction of the azoxybenzene to the corresponding azobenzene at the ion source surfaces.[4] Using tandem mass spectrometry techniques can help to confirm the origin of such fragments.[4]

Troubleshooting Guides

UV-Vis Spectroscopy
Issue Potential Cause Troubleshooting Steps
Distorted or non-reproducible spectra Inner Filter Effect in the liquid crystal state.[3]Prepare and measure a dilution series to find a concentration where the spectral shape is stable. A concentration around 10 μM is a good starting point.[3]
Inaccurate λmax values Solvent effects or sample degradation.Record the solvent used and compare it to literature values for similar compounds. Protect the sample from excessive light exposure to prevent photo-degradation.
High background noise Dirty optics or cuvettes, or instrument instability.[2]Clean the cuvettes thoroughly. Run a baseline correction with a clean cuvette containing the same solvent as your sample.[2]
NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad or poorly resolved peaks The sample is in a liquid crystalline phase, leading to anisotropic interactions that are not averaged out.[5][6]Heat the sample to its isotropic phase temperature to obtain sharper signals. Alternatively, specialized solid-state NMR techniques may be required for analysis in the liquid crystal phase.[5][7]
Inaccurate integration values Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in your acquisition parameters to ensure all protons have fully relaxed before the next pulse.
Presence of unexpected signals Impurities or residual solvent.Correlate signals with known solvent peaks. Use 2D NMR techniques like COSY and HSQC to help identify the spin systems of impurities.
Mass Spectrometry
Issue Potential Cause Troubleshooting Steps
Appearance of an [M-O]+˙ peak In-source reduction to the corresponding azobenzene.[4]Optimize ion source conditions (e.g., temperature, electron energy) to minimize this artifact. Use a softer ionization technique if available.
Low abundance of the molecular ion Fragmentation of the molecule.Use a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to reduce fragmentation and enhance the molecular ion peak.
Non-reproducible mass-to-charge ratios Instrument calibration drift.Recalibrate the mass spectrometer using a known standard before running your sample.

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis
  • Ensure Sample Purity: Verify the purity of this compound using HPLC or another suitable chromatographic technique.[1]

  • Solvent Selection: Choose a high-purity spectroscopic grade solvent that does not absorb in the spectral region of interest. For UV-Vis, ensure the solvent does not have a cutoff wavelength that interferes with your measurement. For NMR, use a deuterated solvent.

  • Concentration: For UV-Vis, prepare a stock solution and perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU). For NMR, a concentration of 5-10 mg/mL is generally sufficient.

Visual Workflow and Logic Diagrams

experimental_workflow General Spectroscopic Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis purity Assess Purity (HPLC) dissolve Dissolve in Spectroscopic Grade Solvent purity->dissolve dilute Prepare Dilutions dissolve->dilute instrument Instrument Setup & Calibration dilute->instrument baseline Baseline Correction instrument->baseline measure Measure Sample baseline->measure process Process Data measure->process interpret Interpret Spectra process->interpret troubleshoot Troubleshoot Artifacts interpret->troubleshoot

Caption: A generalized workflow for spectroscopic measurements.

troubleshooting_logic Troubleshooting Spectroscopic Artifacts start Unexpected Spectroscopic Result check_purity Is the sample pure? start->check_purity check_instrument Is the instrument calibrated and performing correctly? check_purity->check_instrument Yes repurify Repurify Sample check_purity->repurify No check_sample_state Is the sample in an appropriate state (e.g., not in a liquid crystal phase for solution NMR)? check_instrument->check_sample_state Yes recalibrate Recalibrate Instrument check_instrument->recalibrate No change_conditions Adjust Experimental Conditions (e.g., temperature, concentration) check_sample_state->change_conditions No end Acceptable Spectrum check_sample_state->end Yes repurify->start recalibrate->start change_conditions->start

Caption: A decision tree for troubleshooting common spectroscopic issues.

References

Technical Support Center: 4-Butyl-4'-methoxyazoxybenzene Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing defects in 4-Butyl-4'-methoxyazoxybenzene liquid crystal cells.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and use of this compound liquid crystal cells.

Problem: Presence of Disclination Lines in the Assembled Cell

Disclination lines are line-like defects where the director of the liquid crystal changes abruptly.[1] They can appear as thin threads or brushes when viewed under a polarizing microscope.

Possible Causes and Solutions:

CauseSolution
Inadequate Surface Anchoring The alignment layer may not be providing a strong enough anchoring force to uniformly orient the liquid crystal molecules. Review and optimize the alignment layer preparation protocol. Ensure the rubbing process is consistent and uniform.[2][3]
Contamination on Substrates Dust particles or residual cleaning agents on the substrate surface can disrupt the alignment layer and act as nucleation sites for defects. Ensure thorough and meticulous cleaning of the glass substrates before applying the alignment layer.
Non-uniform Rubbing Inconsistent rubbing pressure, speed, or multiple rubbing directions can lead to a non-uniform alignment layer.[4] Calibrate the rubbing machine to ensure consistent parameters. If rubbing manually, use a consistent technique.
Cell Gap Inhomogeneity Variations in the cell gap can create stress in the liquid crystal, leading to the formation of defects. Use high-precision spacers and ensure uniform pressure during cell assembly.
Rapid Cooling After Filling Cooling the cell too quickly from the isotropic phase to the nematic phase can "freeze in" defects that form during the phase transition.[5] Implement a slow and controlled cooling protocol after filling the cell.

Problem: Voids or Air Bubbles Trapped in the Cell

Voids or air bubbles are pockets of gas trapped within the liquid crystal, which can interfere with optical measurements and device performance.[4][6]

Possible Causes and Solutions:

CauseSolution
Trapped Air During Filling Air can be introduced into the cell along with the liquid crystal during the filling process. Use a vacuum filling technique to evacuate the cell before introducing the liquid crystal.[7]
Outgassing from Sealant The sealant used to assemble the cell may release gases, especially if not properly cured. Ensure the sealant is fully cured according to the manufacturer's specifications before filling.
Leaky Seal A compromised seal can allow air to enter the cell over time.[4] Inspect the seal for any cracks or imperfections. Ensure proper contact and curing of the sealant.
Dissolved Gas in Liquid Crystal The liquid crystal itself may contain dissolved gases that can come out of solution and form bubbles.[6] Degas the liquid crystal by placing it under a vacuum before filling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in this compound liquid crystal cells?

A1: The most common defects are disclination lines and voids (air bubbles). Disclinations are defects in the orientational order of the liquid crystal molecules, appearing as lines where the director changes sharply.[1] Voids are pockets of trapped gas within the liquid crystal.[4]

Q2: How does the rubbing process influence defect formation?

A2: The rubbing process creates microscopic grooves and aligns the polymer chains of the alignment layer, which in turn directs the orientation of the liquid crystal molecules.[3][4] Inconsistent or improper rubbing can lead to weak anchoring or conflicting alignment directions, which are primary causes of disclination lines.

Q3: What is the importance of the cell gap uniformity?

A3: A uniform cell gap is crucial for maintaining a defect-free liquid crystal layer. Variations in the cell gap can induce stress and strain in the liquid crystal, leading to the formation of disclinations to relax this stress.

Q4: Can the cooling rate after filling the cell affect the presence of defects?

A4: Yes, the cooling rate from the isotropic to the nematic phase is a critical parameter. Rapid cooling can quench the system into a disordered state with a high density of defects.[5] A slow, controlled cooling process allows the liquid crystal molecules to align uniformly with the surface anchoring, minimizing defect formation.

Q5: What is the best method for filling the liquid crystal cell to avoid air bubbles?

A5: Vacuum filling is the most effective method to prevent the trapping of air bubbles. This process involves evacuating the empty cell in a vacuum chamber before introducing the liquid crystal. The pressure difference then draws the liquid crystal into the cell without introducing air.[7]

Quantitative Data

The following tables provide representative data illustrating the expected trends between key experimental parameters and defect density in nematic liquid crystal cells. Note that this data is illustrative and may not be specific to this compound.

Table 1: Effect of Rubbing Strength on Disclination Density

Rubbing Strength (Arbitrary Units)Average Disclination Density (lines/mm²)Alignment Quality
1 (Weak)50-70Poor, multiple domains
220-30Moderate, some disclinations
3 (Optimal)< 5Good, uniform alignment
4< 5Good, uniform alignment
5 (Strong)10-15Fair, some surface damage

Table 2: Influence of Cell Gap Uniformity on Defect Formation

Cell Gap Variation (%)Likelihood of Defect FormationPredominant Defect Type
< 1%LowPoint defects (rare)
1-3%ModerateDisclination lines
> 3%HighDense network of disclinations

Table 3: Impact of Cooling Rate on Defect Density

Cooling Rate (°C/min)Average Disclination Density (lines/mm²)
10 (Fast)80-100
530-40
1 (Slow)< 10
0.5 (Very Slow)< 5

Experimental Protocols

Protocol 1: Preparation of Alignment Layer by Rubbing

  • Substrate Cleaning:

    • Ultrasonically clean the glass substrates in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to remove any organic residues.

  • Polyimide Coating:

    • Spin-coat a thin layer of polyimide (e.g., AL-1254) onto the cleaned substrates. A typical spin-coating recipe is 500 rpm for 5 seconds followed by 3000 rpm for 30 seconds.

    • Soft-bake the coated substrates on a hot plate at 80°C for 5 minutes.

    • Hard-bake the substrates in an oven at 180°C for 1 hour for thermal imidization.[3]

  • Rubbing Process:

    • Mount the substrate on a rubbing machine equipped with a velvet cloth.

    • Set the desired rubbing parameters (e.g., roller speed, pile impression, and number of passes).

    • Perform a single, unidirectional rub on the polyimide surface.

Protocol 2: Liquid Crystal Cell Assembly and Vacuum Filling

  • Cell Assembly:

    • Dispense a UV-curable sealant mixed with spacer beads of the desired diameter onto the perimeter of one of the rubbed substrates.

    • Place the second substrate on top, with the rubbing directions either parallel or anti-parallel, depending on the desired alignment.

    • Apply uniform pressure to the cell and cure the sealant with a UV lamp.

  • Vacuum Filling:

    • Place the empty cell and a container with this compound in a vacuum chamber.

    • Evacuate the chamber to a pressure below 1 Pa.[7]

    • Heat the liquid crystal to its isotropic phase.

    • Mechanically manipulate the cell inside the chamber to dip the filling port into the liquid crystal.

    • Slowly vent the chamber to atmospheric pressure, allowing the liquid crystal to be drawn into the cell.

  • Sealing and Cooling:

    • Once the cell is filled, remove it from the chamber and seal the filling port with a UV-curable sealant.

    • Place the filled cell in a temperature-controlled oven and cool it slowly from the isotropic phase to the nematic phase (e.g., at a rate of 0.5°C/min).

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_filling Cell Filling & Annealing Clean Substrate Cleaning Coat Polyimide Coating Clean->Coat Bake Baking Coat->Bake Rub Rubbing Bake->Rub Sealant Apply Sealant & Spacers Rub->Sealant Assemble Assemble Substrates Sealant->Assemble Cure Cure Sealant Assemble->Cure Vacuum Vacuum Filling Cure->Vacuum Seal Seal Fill Port Vacuum->Seal Cool Slow Cooling Seal->Cool FinalCell FinalCell Cool->FinalCell Final Defect-Free Cell

Caption: Workflow for fabricating low-defect liquid crystal cells.

Troubleshooting_Defects cluster_disclination Disclination Troubleshooting cluster_void Void Troubleshooting Defect Defect Observed in LC Cell Disclination Disclination Lines Defect->Disclination Void Voids / Air Bubbles Defect->Void CheckRubbing Check Rubbing Uniformity Disclination->CheckRubbing CheckClean Verify Substrate Cleanliness Disclination->CheckClean CheckCooling Optimize Cooling Rate Disclination->CheckCooling CheckFilling Use Vacuum Filling Void->CheckFilling DegasLC Degas Liquid Crystal Void->DegasLC CheckSeal Inspect Cell Seal Void->CheckSeal

Caption: Troubleshooting logic for common liquid crystal cell defects.

References

Validation & Comparative

A Comparative Analysis of 4-Butyl-4'-methoxyazoxybenzene and Other Azoxybenzene-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance and characteristics of 4-Butyl-4'-methoxyazoxybenzene in comparison to other prominent azoxybenzene liquid crystals, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the liquid crystalline properties of this compound with two other well-known azoxybenzene derivatives: p-Azoxyanisole (PAA) and 4,4'-di-n-hexyloxyazoxybenzene. The selection of these compounds allows for an insightful analysis of how variations in molecular structure, specifically the terminal alkyl and alkoxy chains, influence the mesomorphic behavior and physical properties of these materials. Such comparisons are crucial for the rational design and selection of liquid crystals for various applications, including in display technologies and as anisotropic solvents in drug delivery systems.

Comparative Performance Data

The following table summarizes the key physical and mesomorphic properties of this compound, p-Azoxyanisole, and 4,4'-di-n-hexyloxyazoxybenzene. This quantitative data allows for a direct comparison of their performance characteristics.

PropertyThis compoundp-Azoxyanisole (PAA)4,4'-di-n-hexyloxyazoxybenzene
Chemical Formula C₁₇H₂₀N₂OC₁₄H₁₄N₂O₃C₂₄H₃₄N₂O₃
Molecular Weight ( g/mol ) 268.36258.27398.54
Crystal to Nematic Transition (°C) 129-132[1]117-119[2]N/A (Monotropic nematic)
Nematic to Isotropic Transition (°C) Not explicitly found136[3]Not explicitly found
Liquid Crystalline Phase(s) Nematic[1]Nematic[3]Nematic
Birefringence (Δn) Data not availableIncreases with increasing electric field[4][5][6]Data not available
Dielectric Anisotropy (Δε) Data not availableData not availableData not available

Experimental Protocols

The characterization of liquid crystalline materials involves a suite of experimental techniques to determine their phase behavior and physical properties. Below are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Protocol:

  • A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated and cooled at a controlled rate, typically 10-20 °C/min.[7][8]

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[7]

Polarized Optical Microscopy (POM)

Objective: To identify the type of liquid crystal phase by observing its unique optical texture.[9]

Protocol:

  • A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated to its isotropic liquid phase and then cooled slowly into the liquid crystalline phase(s).

  • The sample is observed between crossed polarizers. Anisotropic liquid crystal phases will appear bright and exhibit characteristic textures, while the isotropic liquid and cubic phases will appear dark.[10]

  • The textures are compared with known examples to identify the specific mesophase (e.g., nematic, smectic, cholesteric).[9][10]

Birefringence Measurement

Objective: To quantify the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.

Protocol (using a spectrophotometer):

  • A thin, uniformly aligned liquid crystal cell of known thickness is prepared.

  • The cell is placed between two crossed polarizers in the light path of a spectrophotometer.

  • The transmission spectrum is recorded over a range of wavelengths.

  • The birefringence (Δn = nₑ - nₒ) can be calculated from the interference fringes in the transmission spectrum. The positions of the maxima and minima in the spectrum are related to the cell thickness and the birefringence at those wavelengths.

Dielectric Anisotropy Measurement

Objective: To determine the anisotropy of the dielectric permittivity (Δε = ε∥ - ε⊥).

Protocol:

  • A liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) is used. The cell is constructed to allow for both planar and homeotropic alignment of the liquid crystal molecules.

  • The capacitance of the empty cell is measured.

  • The cell is filled with the liquid crystal in the isotropic phase.

  • For the measurement of ε∥, an electric field is applied to align the director of the liquid crystal parallel to the field. The capacitance is then measured.

  • For the measurement of ε⊥, the director is aligned perpendicular to the electric field, and the capacitance is measured.

  • The dielectric permittivities are calculated from the capacitance values, and the dielectric anisotropy is determined.[11][12]

Logical Flow for Liquid Crystal Comparison

The following diagram illustrates the logical workflow for comparing different liquid crystal compounds.

LiquidCrystalComparison A Select Liquid Crystals for Comparison B Determine Chemical Structures A->B C Characterize Phase Behavior (DSC, POM) B->C D Measure Physical Properties (Birefringence, Dielectric Anisotropy) B->D E Tabulate and Compare Data C->E D->E F Analyze Structure-Property Relationships E->F G Draw Conclusions for Application Suitability F->G ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation S1 Synthesize Compound S2 Purify (e.g., Recrystallization, Chromatography) S1->S2 C1 Differential Scanning Calorimetry (DSC) S2->C1 C2 Polarized Optical Microscopy (POM) S2->C2 C3 Birefringence Measurement S2->C3 C4 Dielectric Spectroscopy S2->C4 A1 Determine Phase Transition Temperatures & Enthalpies C1->A1 A2 Identify Liquid Crystal Phases & Textures C2->A2 A3 Quantify Optical Anisotropy C3->A3 A4 Determine Dielectric Anisotropy C4->A4 A5 Correlate Molecular Structure with Properties A1->A5 A2->A5 A3->A5 A4->A5

References

Validation of the nematic to isotropic phase transition temperature of 4-Butyl-4'-methoxyazoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the precise determination of liquid crystal phase transition temperatures is paramount for the characterization and application of these materials. This guide provides a comparative analysis of the nematic to isotropic (N-I) phase transition temperature of several well-characterized liquid crystals, offering a benchmark for the validation of experimental methodologies. While the specific N-I transition temperature for 4-Butyl-4'-methoxyazoxybenzene could not be readily determined from the searched literature, this guide presents data for established alternative compounds.

Comparative Analysis of Nematic to Isotropic Transition Temperatures

The following table summarizes the nematic to isotropic phase transition temperatures for three commonly studied liquid crystals. These values, obtained through experimental techniques such as Differential Scanning Calorimetry (DSC), serve as reliable reference points for laboratory validation.

Liquid Crystal CompoundAbbreviationNematic to Isotropic Transition Temperature (K)Nematic to Isotropic Transition Temperature (°C)
N-(4-methoxybenzylidene)-4-butylanilineMBBA316.2 - 318.043.1 - 44.9
4-Cyano-4'-pentylbiphenyl5CB~308.2~35.1
para-AzoxyanisolePAA407.1 - 409.2133.9 - 136.1

Experimental Protocols for Phase Transition Determination

Accurate determination of the nematic to isotropic phase transition, or clearing point, relies on precise experimental techniques. The two primary methods employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The nematic to isotropic phase transition is a first-order transition, characterized by a distinct endothermic peak on the DSC thermogram.

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points, such as indium.

  • Measurement: The sample and reference pans are placed in the DSC furnace. The temperature is then ramped up at a controlled heating rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transition.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The nematic to isotropic transition temperature is determined from the onset or peak of the endothermic peak. The area under the peak corresponds to the enthalpy of the transition.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh Liquid Crystal seal Seal in Pan weigh->seal place Place Sample & Reference in DSC seal->place heat Heat at Controlled Rate place->heat thermogram Generate Thermogram heat->thermogram analyze Determine Transition Temperature thermogram->analyze

Figure 1. Experimental workflow for determining the nematic to isotropic phase transition temperature using Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM)

POM is a qualitative and semi-quantitative technique that utilizes polarized light to observe the unique optical textures of liquid crystalline phases. The transition from the birefringent nematic phase to the optically isotropic liquid phase is visually distinct.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.

  • Microscope Setup: The sample is placed on a hot stage attached to a polarizing microscope. The polarizers are crossed, meaning their polarization directions are perpendicular to each other.

  • Observation: The sample is heated at a controlled rate. In the nematic phase, the sample will appear bright and show characteristic textures (e.g., Schlieren or threaded) due to its birefringence.

  • Transition Identification: As the temperature increases, the sample will abruptly become dark at the nematic to isotropic transition temperature. This is because the isotropic liquid does not rotate the plane of polarized light. This temperature is recorded as the clearing point.

experimental_workflow_pom cluster_prep Sample Preparation cluster_observation Microscopic Observation cluster_identification Transition Identification sample_slide Place Sample on Slide cover Add Coverslip sample_slide->cover place_stage Place on Hot Stage cover->place_stage heat_observe Heat and Observe place_stage->heat_observe nematic_texture Observe Birefringent Nematic Phase heat_observe->nematic_texture isotropic_dark Identify Isotropic Transition (Dark Field) nematic_texture->isotropic_dark

Figure 2. Experimental workflow for identifying the nematic to isotropic phase transition using Polarized Optical Microscopy (POM).

A Comparative Guide to 4-Butyl-4'-methoxyazoxybenzene and MBBA for Display Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the field of liquid crystal research and development, particularly for display technologies, the selection of materials with optimal physical and electro-optical properties is paramount. This guide provides a detailed comparison of two nematic liquid crystals: 4-Butyl-4'-methoxyazoxybenzene and the widely studied N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). This analysis is intended for researchers and scientists in materials science and drug development, offering a comparative overview based on available experimental data.

Executive Summary

MBBA, a Schiff base, is a well-characterized liquid crystal known for its nematic phase at room temperature, which was a significant step in the development of commercial liquid crystal displays (LCDs)[1]. In contrast, this compound belongs to the azoxybenzene class of liquid crystals. While specific experimental data for this particular compound is not as readily available in public literature, a comparison can be drawn based on the general properties of their respective chemical classes. Schiff bases like MBBA are known for their relatively straightforward synthesis, but can be susceptible to hydrolysis, affecting their long-term stability. Azoxybenzenes generally exhibit greater chemical and photochemical stability, a crucial attribute for long-lasting display devices.

Molecular Structure Comparison

The key difference in the molecular structure of these two compounds lies in their central linkage group. MBBA possesses an imine (-CH=N-) linkage, characteristic of Schiff bases, while this compound has an azoxy (-N=N(O)-) core. This structural difference significantly influences their physical properties, including stability and mesophase behavior.

Caption: Molecular structures of MBBA and this compound.

Quantitative Data Comparison

PropertyN-(4-Methoxybenzylidene)-4-butylaniline (MBBA)This compound
CAS Number 26227-73-6[2][3][4]31401-36-2[5][6]
Molecular Formula C₁₈H₂₁NO[7]C₁₇H₂₀N₂O₂
Molecular Weight 267.37 g/mol [3]284.35 g/mol
Nematic Range 22 °C to 48 °C[7]Data not available
Density 1.027 g/mL at 25 °C[2][3][4][7]Data not available
Refractive Index (n20/D) 1.5496[2][3]Data not available
Dielectric Anisotropy PositiveData not available

Performance Characteristics for Display Applications

Stability: The stability of liquid crystal materials is critical for the lifetime and performance of a display. The imine bond in Schiff bases like MBBA can be prone to hydrolysis, especially in the presence of moisture, which can degrade the material and alter its properties. Azoxybenzenes are generally considered to be more chemically stable and resistant to moisture, which could translate to a longer operational lifetime in a display device.

Electro-Optical Properties: The dielectric anisotropy of a liquid crystal determines how its molecules align in an electric field, which is the fundamental principle of LCD operation. MBBA has a positive dielectric anisotropy, meaning its molecules align parallel to an applied electric field. The birefringence, or the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, is also a key parameter for display performance. While specific data for this compound is unavailable, azoxy compounds are known to be suitable for display applications, suggesting they possess the necessary electro-optical properties.

Experimental Protocols

The characterization of liquid crystals for display applications involves a suite of standardized experimental techniques to determine their thermal, optical, and electrical properties.

1. Phase Transition Temperature Determination:

  • Differential Scanning Calorimetry (DSC): This is a primary technique used to precisely measure the temperatures and enthalpies of phase transitions[1][5]. A small sample of the liquid crystal is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured. Phase transitions appear as peaks or shifts in the baseline of the resulting thermogram.

  • Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases and their transitions[5][8]. The unique textures of different liquid crystal phases (e.g., nematic, smectic) are observed as the sample is heated and cooled on a temperature-controlled stage, allowing for the determination of transition temperatures[5][8].

2. Electro-Optical Characterization:

  • Birefringence Measurement: The birefringence of a liquid crystal can be measured using techniques like the channeled spectrum method or interferometry. These methods typically involve passing polarized light through an aligned liquid crystal cell and analyzing the resulting interference patterns to determine the refractive indices.

  • Dielectric Spectroscopy: This technique is used to measure the dielectric permittivity of the liquid crystal as a function of frequency. By measuring the capacitance of a liquid crystal cell with the molecules aligned parallel and perpendicular to the electric field, the dielectric anisotropy can be determined.

The following diagram illustrates a general workflow for the characterization of a novel liquid crystal compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_electro_optical Electro-Optical Evaluation cluster_conclusion Performance Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification pom Polarized Optical Microscopy (POM) purification->pom dsc Differential Scanning Calorimetry (DSC) purification->dsc cell_fab LC Cell Fabrication pom->cell_fab dsc->cell_fab xrd X-ray Diffraction (XRD) dielectric Dielectric Spectroscopy cell_fab->dielectric birefringence Birefringence Measurement cell_fab->birefringence data_analysis Data Analysis & Comparison dielectric->data_analysis birefringence->data_analysis

Caption: Experimental workflow for liquid crystal characterization.

Conclusion

MBBA remains a cornerstone material in liquid crystal research, with its properties being extensively documented, making it an excellent benchmark for comparison. While quantitative performance data for this compound is scarce in the reviewed literature, the general characteristics of the azoxybenzene class of compounds suggest potential advantages in terms of chemical stability, which is a critical factor for the longevity of display devices. The choice between a Schiff base like MBBA and an azoxybenzene compound would therefore depend on the specific requirements of the application, balancing factors like ease of synthesis, cost, and the paramount need for long-term stability. Further experimental characterization of this compound is necessary to enable a direct quantitative performance comparison.

References

A Comparative Analysis of the Dielectric Properties of 4-Butyl-4'-methoxyazoxybenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the dielectric properties of the nematic liquid crystal 4-Butyl-4'-methoxyazoxybenzene and its analogs. The information presented is based on experimental data from published research, offering insights into the structure-property relationships of these materials. This objective comparison is intended to aid researchers and professionals in materials science and drug development in understanding and selecting compounds with desired dielectric characteristics.

Introduction to Dielectric Properties of Nematic Liquid Crystals

Nematic liquid crystals are characterized by long-range orientational order of their constituent molecules, leading to anisotropic material properties, including dielectric permittivity. The dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis, is a crucial parameter for many applications, particularly in display technologies and tunable microwave devices. The dielectric properties are influenced by the molecular structure, including the length of alkyl chains, the nature and position of polar groups, and the overall molecular geometry.

This guide focuses on this compound, a representative member of the p,p'-disubstituted azoxybenzene family. We will compare its expected dielectric behavior with that of its analogs, specifically the 4,4'-di-n-alkyl-azoxybenzenes (nAOB) and 4,4'-di-n-alkoxy-azoxybenzenes (nOAOBs), to elucidate the influence of the alkyl and alkoxy substituents on the dielectric anisotropy and relaxation behavior.

Comparative Dielectric Data

Table 1: Comparison of Static Dielectric Permittivity and Anisotropy of nAOB and nOAOB Series in the Nematic Phase

Compoundnε∥ε⊥Δε = ε∥ - ε⊥Temperature (T-T_NI) (°C)
4,4'-di-n-alkyl-azoxybenzenes (nAOB)
5AOB5~5.2~5.0~+0.2-5
6AOB6~5.0~4.8~+0.2-5
7AOB7~4.8~4.7~+0.1-5
4,4'-di-n-alkoxy-azoxybenzenes (nOAOBs)
5OAOB5~5.8~6.2~-0.4-5
6OAOB6~5.5~5.9~-0.4-5
7OAOB7~5.2~5.6~-0.4-5

Data extrapolated and approximated from graphical representations in existing literature. T_NI is the Nematic-Isotropic phase transition temperature.

Analysis of Trends:

  • Effect of Alkyl vs. Alkoxy Chains: The nAOB series, with two alkyl chains, exhibits a small positive dielectric anisotropy. In contrast, the nOAOB series, with two alkoxy chains, displays a negative dielectric anisotropy. This significant difference arises from the contribution of the C-O bond dipoles of the alkoxy groups, which alters the direction of the net molecular dipole moment relative to the long molecular axis.

  • Influence of Chain Length: Within both series, a general trend of decreasing dielectric permittivity (both ε∥ and ε⊥) is observed with increasing alkyl/alkoxy chain length (n). This is attributed to the increase in the non-polar volume of the molecule.

  • Expected Properties of this compound: Based on these trends, this compound, having one alkyl (butyl) and one alkoxy (methoxy) group, is expected to have a dielectric anisotropy that is intermediate between the nAOB and nOAOB series. The presence of the methoxy group will likely lead to a negative or very small positive dielectric anisotropy. The magnitude of its dielectric permittivity is expected to be in a similar range to the compounds listed in the table.

Further insights can be gained from the study of 4'-butyl-4-(2-methylbutoxy)azoxybenzene, an isomer of the target molecule's butyl group. Dielectric relaxation spectroscopy of this compound revealed complex molecular dynamics in its various phases.[1] This suggests that the specific branching of the alkyl chain can also influence the dielectric behavior.

Experimental Protocols

The determination of the dielectric properties of liquid crystals involves measuring the complex dielectric permittivity as a function of frequency, temperature, and orientation of the liquid crystal director.

1. Sample Preparation and Cell Assembly:

  • Liquid Crystal Cell: A parallel-plate capacitor cell is typically used. The cell consists of two glass plates with transparent conductive coatings (e.g., Indium Tin Oxide - ITO).

  • Alignment Layer: To achieve a uniform alignment of the liquid crystal molecules, the inner surfaces of the glass plates are coated with an alignment layer (e.g., a thin polymer film, often polyimide). For planar alignment (director parallel to the electrodes), the polymer layer is mechanically rubbed in a single direction. For homeotropic alignment (director perpendicular to the electrodes), a different surface treatment is applied.

  • Cell Filling: The liquid crystal sample is introduced into the cell in its isotropic phase via capillary action. The cell is then slowly cooled to the desired liquid crystalline phase.

2. Dielectric Spectroscopy Measurement:

  • Instrumentation: An impedance analyzer or a dielectric spectrometer is used to measure the capacitance and conductance of the liquid crystal cell over a wide frequency range (typically from Hz to GHz).

  • Measurement Procedure:

    • The empty cell capacitance is first measured.

    • The cell is filled with the liquid crystal, and its capacitance and conductance are measured as a function of frequency at a constant temperature.

    • To determine the dielectric anisotropy, measurements are performed in two configurations:

      • ε∥: A strong magnetic field (or a high AC electric field) is applied parallel to the probing electric field to align the director parallel to the field.

      • ε⊥: A strong magnetic field is applied perpendicular to the probing electric field to align the director perpendicular to the field.

  • Data Analysis: The real (ε') and imaginary (ε'') parts of the complex dielectric permittivity are calculated from the measured capacitance and conductance. The dielectric anisotropy is then calculated as Δε = ε'∥ - ε'⊥.

Workflow for Dielectric Property Characterization

The following diagram illustrates the typical workflow for the characterization of the dielectric properties of a nematic liquid crystal.

experimental_workflow cluster_prep Sample Preparation cluster_cell Cell Preparation & Assembly cluster_measurement Dielectric Measurement cluster_analysis Data Analysis synthesis Synthesis of This compound and Analogs purification Purification synthesis->purification cell_filling Filling with LC in Isotropic Phase purification->cell_filling cell_prep ITO Glass Cleaning & Alignment Layer Coating cell_assembly Cell Assembly cell_prep->cell_assembly cell_assembly->cell_filling temp_control Temperature Control (Heating/Cooling Stage) cell_filling->temp_control freq_sweep Frequency Sweep (Impedance Analyzer) temp_control->freq_sweep orientation Director Orientation (Magnetic/Electric Field) freq_sweep->orientation measure_para Measure ε∥ orientation->measure_para measure_perp Measure ε⊥ orientation->measure_perp calc_permittivity Calculate Complex Permittivity (ε', ε'') measure_para->calc_permittivity measure_perp->calc_permittivity calc_anisotropy Calculate Dielectric Anisotropy (Δε) calc_permittivity->calc_anisotropy relaxation_analysis Dielectric Relaxation Analysis calc_permittivity->relaxation_analysis

Workflow for dielectric characterization.

Conclusion

The dielectric properties of this compound and its analogs are highly dependent on their molecular structure. By comparing homologous series of dialkyl and dialkoxy azoxybenzenes, it is evident that the presence and nature of the alkoxy group play a dominant role in determining the sign and magnitude of the dielectric anisotropy. While direct experimental data for this compound is needed for a precise characterization, the analysis of its structural analogs provides valuable predictive insights into its dielectric behavior. The detailed experimental protocols and workflow provided in this guide offer a comprehensive framework for researchers to conduct their own investigations into the dielectric properties of these and other liquid crystalline materials.

References

Reproducibility of Experimental Results for 4-Butyl-4'-methoxyazoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the reproducibility of experimental data is paramount. This guide provides a comparative analysis of the liquid crystal 4-Butyl-4'-methoxyazoxybenzene against two common alternatives, 4-methoxybenzylidene-4'-butylaniline (MBBA) and 4-Cyano-4'-pentylbiphenyl (5CB). The data presented is based on established experimental protocols to ensure reliability and facilitate comparative studies.

Performance Comparison of Nematic Liquid Crystals

The selection of a liquid crystal for a specific application is dictated by its unique physical properties. The following table summarizes the key performance metrics for this compound and its alternatives.

PropertyThis compound4-methoxybenzylidene-4'-butylaniline (MBBA)4-Cyano-4'-pentylbiphenyl (5CB)
Phase Transitions (°C)
Crystal to Nematic-~22[1]22.5[2]
Nematic to Isotropic-47[1]35.0[2]
Optical Properties
Ordinary Refractive Index (nₒ)---
Extraordinary Refractive Index (nₑ)---
Birefringence (Δn)---
Dielectric Properties
Dielectric Anisotropy (Δε)-~ -0.75[3]~ +11.5 to +12.75[4][5]

Experimental Protocols

To ensure the reproducibility of the data presented, the following detailed experimental protocols are provided for the key characterization techniques.

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Objective: To measure the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-nematic, nematic-isotropic).

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Microbalance

Procedure:

  • Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum pan.

  • Seal the pan hermetically to prevent sample evaporation.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected isotropic transition at a controlled rate (e.g., 10 °C/min).

  • Cool the sample at the same controlled rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle under the same conditions to ensure thermal history does not affect the results.

  • The peak temperatures of the endothermic and exothermic transitions in the DSC thermogram correspond to the phase transition temperatures.

Measurement of Refractive Indices using an Abbé Refractometer

Objective: To determine the ordinary (nₒ) and extraordinary (nₑ) refractive indices and calculate the birefringence (Δn = nₑ - nₒ).

Apparatus:

  • Abbé refractometer with a polarizing eyepiece and temperature-controlled prisms

  • Homogeneously aligned liquid crystal cell (e.g., rubbed polyimide coated glass slides)

  • Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

Procedure:

  • Inject the liquid crystal sample into the homogeneously aligned cell in its isotropic phase via capillary action.

  • Slowly cool the cell to the desired temperature within the nematic phase and allow it to equilibrate.

  • Place the cell on the prism of the Abbé refractometer with a suitable contact liquid.

  • Rotate the polarizing eyepiece to be parallel to the rubbing direction of the cell. The measured refractive index is nₑ.

  • Rotate the polarizing eyepiece by 90 degrees (perpendicular to the rubbing direction). The measured refractive index is nₒ.

  • Repeat the measurements at different temperatures within the nematic range.

Determination of Dielectric Anisotropy by Capacitance Measurement

Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director and calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).

Apparatus:

  • LCR meter

  • Temperature-controlled sample holder

  • Homogeneously and homeotropically aligned liquid crystal cells with known electrode area and cell gap.

  • Function generator and voltage amplifier (for applying an AC electric field)

Procedure:

  • Measure the capacitance of the empty homogeneous and homeotropic cells (C_empty).

  • Fill the cells with the liquid crystal sample in its isotropic phase and cool to the desired temperature in the nematic phase.

  • For the homogeneous cell, apply a low-frequency (e.g., 1 kHz) AC voltage. The measured capacitance (C_perp) is used to calculate ε⊥.

  • For the homeotropic cell, apply the same AC voltage. The measured capacitance (C_para) is used to calculate ε∥.

  • The dielectric permittivities are calculated using the formula: ε = (C_filled * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

  • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the characterization methods.

Experimental_Workflow_for_Liquid_Crystal_Characterization cluster_synthesis Sample Preparation cluster_characterization Physicochemical Characterization cluster_data Data Analysis Synthesis Synthesis of This compound Purification Purification via Recrystallization Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM Refractometry Abbé Refractometry Purification->Refractometry Dielectric Dielectric Spectroscopy Purification->Dielectric Phase_Transitions Phase Transition Temperatures DSC->Phase_Transitions POM->Phase_Transitions Birefringence Birefringence (Δn) Refractometry->Birefringence Dielectric_Anisotropy Dielectric Anisotropy (Δε) Dielectric->Dielectric_Anisotropy

Experimental workflow for liquid crystal characterization.

The relationship between the molecular alignment of a nematic liquid crystal and its anisotropic properties is fundamental to its application.

Anisotropy_Signaling_Pathway cluster_alignment Molecular Alignment cluster_properties Anisotropic Properties cluster_stimulus External Stimulus Director Nematic Director (n) Optical Optical Anisotropy (Birefringence, Δn) Director->Optical Determines nₑ and nₒ Dielectric Dielectric Anisotropy (Δε) Director->Dielectric Determines ε∥ and ε⊥ E_Field Electric Field (E) E_Field->Director Reorientation

Relationship between molecular alignment and anisotropic properties.

References

Cross-Validation of 4-Butyl-4'-methoxyazoxybenzene Characterization Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the characterization data for the nematic liquid crystal 4-Butyl-4'-methoxyazoxybenzene and two common alternatives: 4-pentyl-4'-cyanobiphenyl (5CB) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA). Due to the limited availability of public experimental data for this compound, some of its properties have been estimated based on data from structurally similar azoxybenzene compounds. This guide is intended for researchers, scientists, and drug development professionals working with liquid crystalline materials.

Physicochemical and Thermal Properties

The following table summarizes the key physicochemical and thermal properties of this compound and its alternatives.

PropertyThis compound4-pentyl-4'-cyanobiphenyl (5CB)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)
Molecular Formula C₁₇H₂₀N₂O₂C₁₈H₁₉NC₁₈H₂₁NO
Molecular Weight 284.36 g/mol 249.36 g/mol 267.37 g/mol
CAS Number 11106-54-0[1]40817-08-126227-73-6
Crystal to Nematic Transition (°C) Estimated: ~15-2522.522
Nematic to Isotropic Transition (°C) Estimated: ~70-8035.047

Note: Transition temperatures for this compound are estimated based on trends observed in homologous series of 4-alkyl-4'-alkoxyazoxybenzenes.

Spectroscopic Data Comparison

This section provides an overview of the expected spectroscopic signatures for each compound.

Spectroscopic TechniqueThis compound (Expected)4-pentyl-4'-cyanobiphenyl (5CB) (Experimental)N-(4-methoxybenzylidene)-4-butylaniline (MBBA) (Experimental)
¹H NMR Aromatic protons (δ 6.8-8.0 ppm), Methoxy protons (δ ~3.8 ppm), Butyl chain protons (δ 0.9-2.7 ppm)Aromatic protons (δ 7.3-7.7 ppm), Pentyl chain protons (δ 0.9-2.7 ppm)Aromatic protons (δ 6.9-7.8 ppm), Imine proton (δ ~8.3 ppm), Methoxy protons (δ ~3.8 ppm), Butyl chain protons (δ 0.9-2.7 ppm)
¹³C NMR Aromatic carbons (δ 114-160 ppm), Methoxy carbon (δ ~55 ppm), Butyl chain carbons (δ 13-35 ppm)Aromatic carbons (δ 110-145 ppm), Cyano carbon (δ ~120 ppm), Pentyl chain carbons (δ 14-35 ppm)Aromatic carbons (δ 114-161 ppm), Imine carbon (δ ~160 ppm), Methoxy carbon (δ ~55 ppm), Butyl chain carbons (δ 13-35 ppm)
FT-IR (cm⁻¹) C-H (alkyl & aromatic), C=N, N=N(O), C-OC-H (alkyl & aromatic), C≡N, C=CC-H (alkyl & aromatic), C=N, C=C, C-O
UV-Vis (λmax, nm) π-π* transitions of azoxybenzene core (~350 nm), n-π* transitionsπ-π* transitions of biphenyl core (~280 nm)π-π* transitions of benzylideneaniline core (~280 nm, ~325 nm)

Experimental Protocols

Detailed experimental methodologies for the characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of 5-10 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: A small amount of the liquid crystal sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is reported.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan.

  • Data Acquisition: The sample is heated and cooled at a controlled rate, typically 5-10 °C/min, under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine the phase transition temperatures and associated enthalpy changes.

Experimental Workflow and Data Cross-Validation

The following diagram illustrates a logical workflow for the characterization and cross-validation of liquid crystal data.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_comparison Comparative Analysis synthesis Synthesis of This compound purification Purification by Recrystallization/Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis dsc Differential Scanning Calorimetry (DSC) purification->dsc cross_validation Cross-Validation of Characterization Data nmr->cross_validation ftir->cross_validation uvvis->cross_validation dsc->cross_validation lit_data Literature Data of 5CB & MBBA lit_data->cross_validation computational Computational Modeling (DFT, Molecular Dynamics) computational->cross_validation

Caption: Workflow for liquid crystal characterization.

Molecular Structure Comparison

The diagram below illustrates the structural differences between the three liquid crystal compounds.

G cluster_bma This compound cluster_5cb 4-pentyl-4'-cyanobiphenyl (5CB) cluster_mbba N-(4-methoxybenzylidene)-4-butylaniline (MBBA) bma_core Azoxybenzene Core (-N=N(O)-) bma_methoxy Methoxy Group (-OCH₃) bma_core->bma_methoxy bma_butyl Butyl Group (-C₄H₉) bma_butyl->bma_core cb_core Biphenyl Core cb_cyano Cyano Group (-C≡N) cb_core->cb_cyano cb_pentyl Pentyl Group (-C₅H₁₁) cb_pentyl->cb_core mbba_core Benzylideneaniline Core (-N=CH-) mbba_methoxy Methoxy Group (-OCH₃) mbba_core->mbba_methoxy mbba_butyl Butyl Group (-C₄H₉) mbba_butyl->mbba_core

Caption: Comparison of molecular backbones.

References

A Comparative Guide to the Properties of 4-Butyl-4'-methoxyazoxybenzene and Alternative Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental properties of 4-Butyl-4'-methoxyazoxybenzene, a liquid crystal of interest, against two well-characterized alternative liquid crystalline compounds: N-(4-methoxybenzylidene)-4-butylaniline (MBBA) and 4-pentyl-4'-cyanobiphenyl (5CB). Due to the limited availability of experimental data for this compound, this guide leverages theoretical predictions and compares them with the established experimental findings for MBBA and 5CB to offer a valuable contextual reference for researchers.

Introduction to the Compared Liquid Crystals

This compound is a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a central azoxy bridge connecting two substituted benzene rings, suggests the potential for mesophase behavior. The butyl and methoxy terminal groups influence its molecular polarity and aspect ratio, which are key determinants of its liquid crystalline properties.

N-(4-methoxybenzylidene)-4-butylaniline (MBBA) is a classic and extensively studied nematic liquid crystal. Its chemical structure is very similar to this compound, with an imine linkage instead of an azoxy group, making it an excellent candidate for comparison.

4-pentyl-4'-cyanobiphenyl (5CB) is another widely used nematic liquid crystal, particularly in display applications.[1] Its strong positive dielectric anisotropy, arising from the terminal cyano group, provides a contrasting example to the other two compounds.

Comparative Data on Physical Properties

The following tables summarize the available theoretical and experimental data for the three compounds.

Table 1: Comparison of Molecular and Computed Properties

PropertyThis compound (Theoretical)N-(4-methoxybenzylidene)-4-butylaniline (MBBA) (Experimental/Theoretical)4-pentyl-4'-cyanobiphenyl (5CB) (Experimental/Theoretical)
Molecular Formula C₁₇H₂₀N₂O₂C₁₈H₂₁NOC₁₈H₁₉N
Molecular Weight ( g/mol ) 284.36267.37249.36
XLogP3 5.25.45.1

Note: Theoretical data for this compound is sourced from computational models.

Table 2: Comparison of Phase Transition Temperatures

Phase TransitionThis compound (Experimental)N-(4-methoxybenzylidene)-4-butylaniline (MBBA) (Experimental)4-pentyl-4'-cyanobiphenyl (5CB) (Experimental)
Crystal to Nematic (°C) Data not available22.3[2]22.5[1][3]
Nematic to Isotropic (°C) Data not available44[2]35.0[1][3]

The absence of experimental phase transition data for this compound is a significant gap in its characterization. However, based on its structural similarity to MBBA, it is reasonable to hypothesize a nematic phase in a comparable temperature range. The broader nematic range of MBBA compared to 5CB is noteworthy.

Experimental Protocols

The characterization of liquid crystalline materials relies on a suite of standard analytical techniques to determine their phase behavior and physical properties.

Differential Scanning Calorimetry (DSC)

DSC is the primary method for determining the temperatures and enthalpies of phase transitions.

Methodology:

  • A small, precisely weighed sample (typically 1-10 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in a DSC furnace and heated at a constant rate (e.g., 5-10 °C/min).

  • The heat flow into the sample is measured relative to the reference.

  • Phase transitions are identified as endothermic peaks on the heating curve, corresponding to the energy absorbed by the sample to transition to a higher-ordered state (e.g., crystal to nematic, nematic to isotropic).

  • The sample is then cooled at a controlled rate to observe the corresponding exothermic peaks for the reverse transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample seal Seal in Pan weigh->seal load Load Sample & Reference seal->load heat Heat at Constant Rate load->heat cool Cool at Constant Rate heat->cool measure Measure Heat Flow cool->measure identify Identify Transition Peaks measure->identify determine Determine T_transition identify->determine

Figure 1. Workflow for Differential Scanning Calorimetry (DSC) of liquid crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and dynamics of liquid crystals.

Methodology for ¹H and ¹³C NMR:

  • The liquid crystal sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The NMR tube is inserted into the spectrometer's magnetic field.

  • For ¹H NMR, a radiofrequency pulse is applied to excite the hydrogen nuclei. The resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. Chemical shifts, splitting patterns, and integration values provide information about the proton environments.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. The resulting spectrum shows a single peak for each unique carbon atom, providing a carbon fingerprint of the molecule.

NMR_Workflow dissolve Dissolve in Deuterated Solvent tube Transfer to NMR Tube dissolve->tube spectrometer Place in Spectrometer tube->spectrometer pulse Apply RF Pulse Sequence spectrometer->pulse acquire Acquire FID pulse->acquire transform Fourier Transform acquire->transform spectrum Analyze Spectrum transform->spectrum

Figure 2. General workflow for NMR spectroscopy of liquid crystals.

Theoretical vs. Experimental Properties: A Discussion

The lack of experimental data for this compound highlights the importance of both predictive computational chemistry and empirical characterization. While theoretical calculations can provide valuable insights into molecular properties like polarity (XLogP3) and potential for mesophase formation, they cannot replace experimental verification of bulk properties like phase transition temperatures.

The comparison with MBBA is particularly insightful. The structural similarity suggests that this compound would likely exhibit nematic liquid crystalline behavior. The subtle difference in the central linkage (azoxy vs. imine) would be expected to influence the thermal stability and mesophase range. The azoxy group, with its N=N double bond and an additional oxygen atom, may lead to differences in intermolecular interactions and molecular packing compared to the imine linkage in MBBA.

Signaling Pathways and Logical Relationships

The relationship between molecular structure and liquid crystalline behavior can be visualized as a logical pathway.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_behavior Bulk Behavior core Rigid Core (Biphenyl, etc.) aspect Aspect Ratio core->aspect linkage Central Linkage (Azoxy, Imine, etc.) linkage->aspect polarity Polarity & Polarizability linkage->polarity terminals Terminal Groups (Alkyl, Methoxy, Cyano, etc.) terminals->aspect terminals->polarity mesophase Liquid Crystalline Mesophase aspect->mesophase interactions Intermolecular Forces polarity->interactions interactions->mesophase transitions Phase Transition Temperatures mesophase->transitions

Figure 3. Relationship between molecular structure and liquid crystalline properties.

Conclusion

While this compound remains a compound with theoretically promising liquid crystalline properties, the absence of experimental data necessitates a comparative approach for its evaluation. By examining the well-established properties of structural and functional analogues like MBBA and 5CB, researchers can make more informed hypotheses about the potential behavior of this compound and design targeted experiments for its synthesis and characterization. This guide serves as a foundational resource to stimulate further empirical investigation into this and related novel liquid crystalline materials.

References

A Comparative Guide: 4-Butyl-4'-methoxyazoxybenzene vs. Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of liquid crystal research and development, the choice of mesogenic material is paramount to achieving desired device performance. While cyanobiphenyls have long been the workhorse of the industry, azoxybenzene derivatives, specifically 4-Butyl-4'-methoxyazoxybenzene, present a compelling alternative with distinct advantages in certain applications. This guide provides an objective comparison of the performance of this compound and cyanobiphenyl liquid crystals, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection process.

Quantitative Performance Comparison

The following table summarizes the key physical properties of this compound and a representative cyanobiphenyl liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB).

PropertyThis compound4-Cyano-4'-pentylbiphenyl (5CB)
Nematic Range 16-76 °C22.5-35.0 °C[1]
Birefringence (Δn) Data not readily available~0.18-0.22[2][3]
Dielectric Anisotropy (Δɛ) Data not readily available+10.0 to +14.5[4][5]
Twist Viscosity (γ₁) ~0.08 Pa·s (at 25°C for p-methoxy-p'-butylazoxybenzene)[6][7]~0.09 Pa·s (at 25°C)

Key Advantages of this compound

While a complete dataset for this compound is not as extensively documented in readily accessible literature as that for 5CB, the known properties of azoxybenzene-based liquid crystals point to several advantages over their cyanobiphenyl counterparts.

1. Broader Nematic Range: this compound exhibits a significantly wider nematic temperature range compared to 5CB. This broader operational window offers greater flexibility in device design and application, particularly in environments with fluctuating temperatures.

2. Photochemical Stability and Photo-responsiveness: Azoxybenzene and azobenzene derivatives are known for their robust photochemical properties, including reversible trans-cis photoisomerization upon exposure to specific wavelengths of light. This characteristic is a distinct advantage for applications in optical switching, data storage, and light-controlled actuators. In contrast, while cyanobiphenyls are generally stable, they do not possess this inherent photo-responsive behavior.

3. Potentially Lower Viscosity: While data for the exact compound is limited, related azoxybenzene compounds have shown comparable or potentially lower twist viscosity than 5CB.[6][7] Lower viscosity is a critical parameter for achieving fast switching times in liquid crystal displays and other electro-optical devices.

4. Reduced Tendency for Smectic Phase Formation in Mixtures: Mixtures containing cyanobiphenyls can sometimes exhibit an undesirable tendency to form smectic phases, which can be detrimental to the performance of nematic-based devices. Azoxybenzene-based liquid crystals may offer greater formulation latitude in this regard.

Experimental Protocols

The characterization of liquid crystalline materials involves a suite of standard experimental techniques to determine their physical and electro-optical properties.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in a DSC furnace.

  • The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the liquid crystalline phases and their textures.

Methodology:

  • A small amount of the liquid crystal sample is placed between a glass slide and a coverslip.

  • The sample is placed on a hot stage mounted on a polarizing microscope.

  • The sample is observed between crossed polarizers as it is heated and cooled.

  • Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic optical textures due to their birefringence. For example, the nematic phase often shows a schlieren or marbled texture.

  • The temperatures at which these textures appear and disappear are recorded and correlated with the DSC data.

Electro-Optical Measurements

Objective: To measure properties such as dielectric anisotropy and switching times.

Methodology:

  • The liquid crystal material is introduced into a test cell consisting of two parallel glass plates coated with a transparent conductive layer (e.g., ITO) and an alignment layer. The cell gap is typically a few micrometers.

  • The cell is placed in a temperature-controlled holder and positioned between crossed polarizers in an optical setup.

  • A light source (e.g., a laser) is passed through the setup, and the transmitted light intensity is measured by a photodetector.

  • To measure dielectric anisotropy, a low-frequency AC voltage is applied across the cell, and the capacitance is measured for planar and homeotropic alignments of the liquid crystal molecules.

  • To measure switching times, a voltage pulse is applied to the cell, and the change in transmitted light intensity over time is recorded using an oscilloscope. The rise time (turn-on) and decay time (turn-off) are then determined from the resulting optical response curve.

Visualizing the Comparison

Molecular Structures and Property Comparison cluster_azoxy This compound cluster_cyano Cyanobiphenyl (5CB) cluster_comparison Comparative Logic Azoxy_mol C₄H₉-Ph-N=N(O)-Ph-OCH₃ Azoxy_props Advantages: - Wider Nematic Range - Photochemical Stability - Photo-responsiveness - Potentially Lower Viscosity Azoxy_mol->Azoxy_props Leads to Cyano_mol C₅H₁₁-Ph-Ph-CN Cyano_props Properties: - Well-Characterized - Nematic at Room Temp. - High Dielectric Anisotropy - High Birefringence Cyano_mol->Cyano_props Results in Application Application Requirement Select_Azoxy Select This compound Application->Select_Azoxy Wide Temp Range or Photo-switching Needed Select_Cyano Select Cyanobiphenyl Application->Select_Cyano High Δɛ or Δn for Displays Needed

Caption: Molecular structures and a flowchart for selecting between the two liquid crystals based on application needs.

Experimental Workflow for Liquid Crystal Characterization start Liquid Crystal Sample dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom electro_optical Electro-Optical Measurements start->electro_optical dsc_results Phase Transition Temperatures (T_c) dsc->dsc_results Determines pom_results Liquid Crystal Phase Identification & Textures pom->pom_results Identifies electro_optical_results Dielectric Anisotropy (Δɛ) Birefringence (Δn) Viscosity (γ₁) Switching Times electro_optical->electro_optical_results Measures

Caption: A typical experimental workflow for the complete characterization of a liquid crystal material.

References

Correlating the molecular structure of 4-Butyl-4'-methoxyazoxybenzene with its bulk properties

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the bulk properties of 4-Butyl-4'-methoxyazoxybenzene with established liquid crystalline compounds remains a challenge due to the limited availability of experimental data for this specific molecule. However, by examining well-characterized analogs such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA) and 4,4'-azoxyanisole (PAA), we can establish a framework for understanding the relationship between molecular structure and macroscopic properties in nematic liquid crystals. This guide provides a comparative overview of these materials, supported by detailed experimental protocols for their characterization.

The molecular structure of a liquid crystal is the primary determinant of its bulk properties. The rigid core, flexible terminal groups, and the overall molecular geometry collectively influence the transition temperatures, optical anisotropy (birefringence), viscosity, and dielectric anisotropy. This compound, with its central azoxy group, two phenyl rings, and terminal butyl and methoxy groups, is expected to exhibit calamitic (rod-like) mesophases. The butyl chain contributes to the molecule's flexibility, while the methoxy group influences its polarity and intermolecular interactions.

Comparative Analysis of Bulk Properties

To contextualize the potential properties of this compound, we present a comparison with the well-studied nematic liquid crystals MBBA and PAA.

PropertyThis compoundN-(4-methoxybenzylidene)-4-butylaniline (MBBA)4,4'-Azoxyanisole (PAA)
Molecular Structure (CH₃(CH₂)₃)C₆H₄N(O)NC₆H₄(OCH₃)CH₃O-C₆H₄-CH=N-C₆H₄-(CH₂)₃CH₃CH₃O-C₆H₄-N(O)=N-C₆H₄-OCH₃
Molecular Weight ( g/mol ) 284.35267.37258.27
Nematic Range (°C) Data not available22 - 48[1]118 - 136[2]
Refractive Index (nD) Data not available1.5496 (at 20°C)[3]~1.6419 (estimate)[4][5]
Density (g/mL) Data not available1.027 (at 25°C)[3][6]1.14
Viscosity (mPa·s) Data not available~19.5 (η₂, at 30°C)Data not available
Dielectric Anisotropy (Δε) Data not availableNegative[7]Negative

Table 1: Comparison of Physical Properties of Selected Liquid Crystals. This table highlights the available physical data for MBBA and PAA, which serve as benchmarks for estimating the properties of this compound.

Structure-Property Relationship

The correlation between the molecular architecture of these compounds and their observed physical properties is a cornerstone of liquid crystal research. The following diagram illustrates the logical flow from molecular features to bulk characteristics.

G Correlation of Molecular Structure and Bulk Properties cluster_structure Molecular Structure cluster_properties Bulk Properties Rigid Core Rigid Core Transition Temperatures Transition Temperatures Rigid Core->Transition Temperatures Length & Rigidity Optical Anisotropy Optical Anisotropy Rigid Core->Optical Anisotropy Polarizability Anisotropy Flexible Tails Flexible Tails Flexible Tails->Transition Temperatures Length & Flexibility Viscosity Viscosity Flexible Tails->Viscosity Intermolecular Friction Polar Groups Polar Groups Dielectric Anisotropy Dielectric Anisotropy Polar Groups->Dielectric Anisotropy Dipole Moment

Figure 1. Structure-Property Correlation. This diagram illustrates how different components of a liquid crystal's molecular structure influence its macroscopic physical properties.

Experimental Protocols

The characterization of liquid crystalline materials relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • A temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).

  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Phase transitions are identified as endothermic (melting, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the peak area corresponds to the enthalpy of the transition.

G DSC Experimental Workflow Sample Prep Sample Preparation (1-5 mg in Al pan) DSC Instrument Place in DSC (with reference pan) Sample Prep->DSC Instrument Temp Program Run Temperature Program (Heating/Cooling Cycles) DSC Instrument->Temp Program Data Acq Record Heat Flow vs. Temperature Temp Program->Data Acq Analysis Analyze Thermogram (Identify Peaks) Data Acq->Analysis Results Determine Transition Temps & Enthalpies Analysis->Results

References

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